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Shp2-IN-14

Cat. No.: B12385924
M. Wt: 483.3 g/mol
InChI Key: KVYQUJXENRXDEN-UHFFFAOYSA-N
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Description

Shp2-IN-14 is a useful research compound. Its molecular formula is C22H20Cl2N8O and its molecular weight is 483.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20Cl2N8O B12385924 Shp2-IN-14

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H20Cl2N8O

Molecular Weight

483.3 g/mol

IUPAC Name

6-(4-amino-4-phenylpiperidin-1-yl)-3-(2,3-dichloro-4-pyridinyl)-2H-pyrazolo[3,4-d]pyrimidine-4-carboxamide

InChI

InChI=1S/C22H20Cl2N8O/c23-15-13(6-9-27-18(15)24)16-14-17(19(25)33)28-21(29-20(14)31-30-16)32-10-7-22(26,8-11-32)12-4-2-1-3-5-12/h1-6,9H,7-8,10-11,26H2,(H2,25,33)(H,28,29,30,31)

InChI Key

KVYQUJXENRXDEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)N)C3=NC4=NNC(=C4C(=N3)C(=O)N)C5=C(C(=NC=C5)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Allosteric SHP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Shp2-IN-14" is not a publicly documented Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) inhibitor. Therefore, this guide will provide an in-depth overview of the mechanism of action of allosteric SHP2 inhibitors, using data from well-characterized, publicly disclosed compounds that exemplify this class of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers.[3][4] SHP2 is also involved in other signaling cascades, including the PI3K-AKT and JAK-STAT pathways.[2][3] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[4]

Under basal conditions, SHP2 exists in a closed, autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change to an open, active state.[2] A major breakthrough in targeting SHP2 has been the discovery of allosteric inhibitors that bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the autoinhibited conformation of the enzyme.[4] This novel mechanism of inhibition offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

Core Mechanism of Action of Allosteric SHP2 Inhibitors

Allosteric SHP2 inhibitors function by locking the enzyme in its inactive state.[4] This "molecular glue" mechanism prevents the conformational change required for SHP2 activation, thereby blocking its downstream signaling functions.[5] The primary consequence of allosteric SHP2 inhibition is the suppression of the RAS-MAPK pathway, leading to reduced proliferation and survival of cancer cells that are dependent on this pathway.[4]

Below is a diagram illustrating the SHP2 signaling pathway and the mechanism of allosteric inhibition.

SHP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_SHP2 SHP2 Regulation GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RTK->RTK SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GRB2 GRB2 RTK->GRB2 Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP SHP2_active->RAS_GTP Promotes RAS activation AllostericInhibitor Allosteric Inhibitor AllostericInhibitor->SHP2_inactive Binds & Stabilizes SOS1 SOS1 GRB2->SOS1 Recruits RAS_GDP RAS-GDP SOS1->RAS_GDP Promotes GDP-GTP exchange RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Figure 1: SHP2 Signaling Pathway and Allosteric Inhibition.

Quantitative Data for Representative Allosteric SHP2 Inhibitors

The following table summarizes the in vitro and cellular potency of several well-characterized allosteric SHP2 inhibitors.

CompoundBiochemical IC50 (nM)Cellular p-ERK IC50 (nM)Cell LineReference
SHP09970--[5]
RMC-45500.6--[5]
TNO15511--[6]
JAB-33121.9-KYSE-520[6]
IACS-1390915.7--[6]
PF-0728489221--[6]
SHP2-IN-397--[6]

In Vivo Efficacy of a Representative Allosteric SHP2 Inhibitor

The table below presents in vivo data for the SHP2 inhibitor SHP099, demonstrating its anti-tumor activity in a xenograft model.

CompoundAnimal ModelDosingTumor Growth Inhibition (%)Reference
SHP099KYSE-520 xenograft100 mg/kg, qdSignificant regression[6]

Key Experimental Protocols

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of SHP2.

  • Reagents and Materials:

    • Recombinant full-length human SHP2 protein.

    • A dually phosphorylated insulin receptor substrate 1 (p-IRS-1) peptide for SHP2 activation.

    • A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

    • Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.05% BSA, pH 7.2).

    • Test compounds dissolved in DMSO.

    • 384-well microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Add assay buffer, SHP2 enzyme, and the activating p-IRS-1 peptide to the wells of a microplate.

    • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the dephosphorylation of DiFMUP by SHP2.

    • Calculate the rate of the reaction and determine the IC50 value of the test compound by fitting the dose-response data to a suitable equation.[7]

Cellular Assay for p-ERK Inhibition (Western Blot)

This assay assesses the ability of a compound to inhibit SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

  • Reagents and Materials:

    • Cancer cell line known to be sensitive to SHP2 inhibition (e.g., KYSE-520).

    • Cell culture medium and supplements.

    • Test compounds dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Western blot equipment and reagents.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO for a specified time (e.g., 2-4 hours).

    • Lyse the cells and collect the protein extracts.

    • Determine protein concentration using a suitable method (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to determine the IC50 value for p-ERK inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm that a compound directly binds to its intended target within intact cells.

  • Reagents and Materials:

    • Target cells expressing SHP2.

    • Test compound dissolved in DMSO.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer.

    • Equipment for heating cell lysates (e.g., PCR thermocycler).

    • Western blot or ELISA reagents for detecting soluble SHP2.

  • Procedure:

    • Treat intact cells with the test compound or DMSO for a defined period.

    • Harvest and resuspend the cells in PBS.

    • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble SHP2 in the supernatant by Western blot or ELISA.

    • The binding of a ligand (the inhibitor) stabilizes the protein, resulting in a higher melting temperature. This is observed as more soluble SHP2 remaining at higher temperatures in the compound-treated samples compared to the vehicle control.[5]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of allosteric SHP2 inhibitors.

SHP2_Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Preclinical Preclinical Phase HTS High-Throughput Screening (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID Biochem_Potency Biochemical Potency (IC50 Determination) Hit_ID->Biochem_Potency Cellular_Activity Cellular Activity (p-ERK Inhibition) Biochem_Potency->Cellular_Activity Target_Engagement Target Engagement (CETSA) Cellular_Activity->Target_Engagement Selectivity Selectivity Profiling (vs. other phosphatases) Target_Engagement->Selectivity InVivo_Efficacy In Vivo Efficacy (Xenograft Models) Selectivity->InVivo_Efficacy ADME_Tox ADME/Toxicity Studies InVivo_Efficacy->ADME_Tox Candidate Clinical Candidate ADME_Tox->Candidate

References

An In-Depth Technical Guide to Shp2-IN-14: A Potent Allosteric SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shp2-IN-14, also identified as compound 27 in patent literature, is a potent, orally active, and allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). With a reported IC50 of 7 nM, this small molecule has demonstrated anti-tumor activity, notably inhibiting tumor progression in NCI-H358 tumor-bearing mice. Its favorable pharmacokinetic characteristics and safety profile make it a significant compound of interest in the development of targeted cancer therapies. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role within SHP2 signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its systematic chemical name is {3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-({3-chloro-2-[(oxan-4-yl)amino]pyridin-4-yl}sulfanyl)pyrazin-2-yl}methanol[1].

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C23H31ClN8O3S
Molecular Weight 535.06 g/mol
Canonical SMILES CC1C(C2(CCN(CC2)C3=NC(=C(N=C3)CS(=O)C4=NC(=C(C=C4)Cl)NC5CCOCC5)N)CO1)N
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathways

This compound functions as an allosteric inhibitor of SHP2. The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT pathways[2][3][4]. It is a key regulator of cell growth, differentiation, and survival[2][5].

In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the catalytic site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), this autoinhibition is relieved, allowing SHP2 to dephosphorylate its substrates and propagate downstream signaling[6].

Allosteric inhibitors like this compound bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2[7]. This prevents the activation of SHP2 and subsequently blocks downstream signaling cascades that are critical for the proliferation and survival of cancer cells.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes activation Shp2_IN_14 This compound Shp2_IN_14->SHP2_inactive Stabilizes Biochemical_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis SHP2 Recombinant SHP2 Incubate Incubate SHP2 and Inhibitor SHP2->Incubate Inhibitor This compound (serial dilutions) Inhibitor->Incubate Substrate DiFMUP (fluorogenic substrate) Add_Substrate Add DiFMUP Incubate->Add_Substrate Measure Measure Fluorescence (Ex/Em = 358/450 nm) Add_Substrate->Measure Plot Plot % Inhibition vs. [Inhibitor] Measure->Plot Calculate Calculate IC50 Plot->Calculate pERK_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis Seed_Cells Seed cells (e.g., KYSE-520) Starve_Cells Serum starve cells Seed_Cells->Starve_Cells Treat_Inhibitor Treat with this compound Starve_Cells->Treat_Inhibitor Stimulate Stimulate with growth factor (e.g., EGF) Treat_Inhibitor->Stimulate Lyse_Cells Lyse cells Stimulate->Lyse_Cells Quantify Protein quantification (BCA assay) Lyse_Cells->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Incubate with primary (pERK, total ERK) and secondary antibodies Transfer->Antibody Detect Detect chemiluminescence Antibody->Detect Densitometry Densitometry analysis Detect->Densitometry Normalize Normalize pERK to total ERK Densitometry->Normalize Calculate_IC50 Calculate cellular IC50 Normalize->Calculate_IC50 Xenograft_Study_Workflow cluster_model_dev Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Implant_Cells Implant tumor cells (e.g., NCI-H358) into immunodeficient mice Tumor_Growth Allow tumors to reach a specified size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment groups (Vehicle, this compound doses) Tumor_Growth->Randomize Administer Administer treatment (e.g., oral gavage) Randomize->Administer Monitor Monitor tumor volume and body weight Administer->Monitor Euthanize Euthanize mice at study endpoint Monitor->Euthanize Excise_Tumors Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Biomarkers Analyze pharmacodynamic biomarkers (e.g., pERK in tumor tissue) Excise_Tumors->Analyze_Biomarkers

References

The Pivotal Role of Shp2 Phosphatase in Cancer: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Shp2 Signaling, Function, and Therapeutic Targeting in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, has emerged as a critical regulator in a multitude of cellular processes that are frequently dysregulated in cancer.[1][2][3] This non-receptor protein tyrosine phosphatase is ubiquitously expressed and plays a significant, often oncogenic, role in cell growth, differentiation, migration, and survival.[2][3] Its multifaceted involvement in key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, positions Shp2 as a central node in cancer pathogenesis and a compelling target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of Shp2's function in cancer, detailing its signaling mechanisms, summarizing key quantitative data, and outlining essential experimental protocols for its study.

Core Functions of Shp2 in Cancer Biology

Shp2's role in cancer is complex, acting as both a phosphatase and a scaffold protein.[2][3] Its function is context-dependent, but it predominantly acts as a positive regulator of signaling pathways downstream of receptor tyrosine kinases (RTKs).[2][3] Dysregulation of Shp2 activity, through gain-of-function mutations or overexpression, is associated with various solid tumors and hematological malignancies.[1][2][5]

Key cancer-related processes influenced by Shp2 include:

  • Cell Proliferation and Cell Cycle: Shp2 is a known promoter of cell proliferation and regulates cell cycle progression.[1] Gain-of-function Shp2 mutants have been shown to accelerate the G1/S transition in the cell cycle.[1]

  • Invasion and Metastasis: Shp2 activity is linked to epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.[1] Overexpression of Shp2 is correlated with advanced tumor stages and lymph node metastasis in several cancers, including oral squamous cell carcinoma.[1][6]

  • Apoptosis: Shp2 can suppress apoptosis, thereby promoting the survival of cancer cells.[1]

  • DNA Damage: Shp2 participates in the p53 signaling pathway, influencing how cancer cells respond to DNA damage and replication stress.[1]

  • Drug Resistance: Upregulated Shp2 activity can contribute to resistance against various anti-cancer drugs, including EGFR inhibitors.[1][2]

Shp2 in Key Oncogenic Signaling Pathways

Shp2 is a critical transducer of signals from activated RTKs to downstream effector pathways. Its two SH2 domains bind to phosphorylated tyrosine residues on RTKs or associated docking proteins, leading to a conformational change that activates its phosphatase domain.[7]

The RAS-MAPK Pathway

Shp2 is a crucial upstream activator of the RAS-MAPK cascade, a pathway fundamental for cell proliferation and survival.[7][8] Upon recruitment to an activated RTK complex, Shp2 dephosphorylates specific substrates, including Sprouty proteins and Ras GTPase-activating proteins (GAPs), which are negative regulators of Ras.[9] This action leads to a sustained activation of Ras and the downstream MAPK cascade (RAF-MEK-ERK).[9]

RAS_MAPK_Pathway Shp2 in the RAS-MAPK Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 binds Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive recruits & activates Sos Sos Grb2->Sos recruits Ras_GDP Ras-GDP Sos->Ras_GDP activates Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras_GDP promotes activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation

Shp2 positively regulates the RAS-MAPK pathway.
The PI3K-AKT Pathway

Shp2's role in the PI3K-AKT pathway is more complex and can be context-dependent.[1][10] In some cancers, Shp2 can activate the PI3K/AKT pathway, contributing to cell proliferation, survival, and drug resistance.[1][10] This can occur through its interaction with scaffolding proteins like Gab1, which can recruit and activate PI3K.[1] Conversely, there are instances where Shp2 inhibition can lead to feedback activation of the AKT pathway, suggesting a more nuanced regulatory role.[10]

PI3K_AKT_Pathway Shp2 in the PI3K-AKT Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Gab1 Gab1 RTK->Gab1 phosphorylates PI3K PI3K Gab1->PI3K recruits Shp2 Shp2 Gab1->Shp2 recruits PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Shp2->PI3K promotes activation AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth Survival mTOR->Cell_Growth

Shp2 can promote PI3K-AKT pathway activation.
The JAK-STAT Pathway

Shp2 can have both positive and negative regulatory roles in the JAK-STAT pathway, depending on the specific context and cellular signals.[7] It has been shown to dephosphorylate and inactivate STAT3 in some instances, highlighting a potential tumor-suppressive role.[1][7] However, certain Shp2 mutants can enhance JAK2/STAT5 activation in hematopoietic cells.[7]

Quantitative Insights into Shp2 Function

The following tables summarize key quantitative data related to Shp2's impact on signaling and cellular processes in cancer.

Table 1: Impact of Shp2 Inhibition on Downstream Signaling

Cancer TypeShp2 InhibitorTarget PathwayObserved EffectReference
NSCLC (H1975)II-B08ERK1/2Reduction in Erk1/2 activation[1]
KRAS-mutant NSCLCSHP099RAS-ERKInhibition of RAS-ERK signal transduction[11]
Breast CancerSHP2 KnockoutPI3K/AKT, MEK/ERKSubstantially lower phosphorylation of AKT (T308) and ERK1/2 (T202/Y204)[12]
Gastric CancerSHP2 InhibitionPI3K/AKTReversal of IFN-γ resistance mediated by PI3K/AKT[1]

Table 2: Shp2 Expression and Clinical Correlation in Cancer

Cancer TypeShp2 ExpressionCorrelationReference
Oral Squamous Cell CarcinomaOverexpressionAdvanced clinical stages and lymph node metastasis[1][6]
Non-Small Cell Lung CancerHigh ExpressionClose relation to lymph node metastasis[1]
Breast CancerPositive ExpressionPositive correlation with tumor size and Ki67 proliferation marker[12]
Laryngeal CancerOverexpressionPromotes tumorigenesis[1]

Experimental Protocols for Studying Shp2 Function

Detailed methodologies are crucial for accurately investigating the multifaceted roles of Shp2 in cancer.

Phosphatase Activity Assay

This assay measures the catalytic activity of Shp2 by quantifying the dephosphorylation of a synthetic substrate.

Workflow:

Phosphatase_Assay_Workflow Shp2 Phosphatase Activity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Purify_Shp2 Purify recombinant Shp2 protein Incubate Incubate Shp2 with substrate and buffer Purify_Shp2->Incubate Prepare_Substrate Prepare phosphopeptide substrate (e.g., pNPP) Prepare_Substrate->Incubate Prepare_Buffer Prepare reaction buffer Prepare_Buffer->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Product Measure the product (e.g., absorbance at 405 nm for pNP) Stop_Reaction->Measure_Product Calculate_Activity Calculate phosphatase activity Measure_Product->Calculate_Activity CoIP_Workflow Co-Immunoprecipitation Workflow for Shp2 cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Lyse_Cells Lyse cells to release protein complexes Clarify_Lysate Clarify lysate by centrifugation Lyse_Cells->Clarify_Lysate Add_Antibody Add anti-Shp2 antibody to the lysate Clarify_Lysate->Add_Antibody Add_Beads Add protein A/G beads Add_Antibody->Add_Beads Incubate_IP Incubate to form antibody-antigen-bead complexes Add_Beads->Incubate_IP Wash_Beads Wash beads to remove non-specific binding Incubate_IP->Wash_Beads Elute_Proteins Elute proteins from beads Wash_Beads->Elute_Proteins Western_Blot Analyze by Western Blot for interacting proteins Elute_Proteins->Western_Blot

References

An In-depth Technical Guide to the Discovery and Development of the Dual SHP2/FGFR Inhibitor LC-SF-14

Author: BenchChem Technical Support Team. Date: November 2025

Note: The molecule "Shp2-IN-14" as specified in the query does not appear in the public scientific literature. It is highly probable that this refers to LC-SF-14 , a recently discovered dual inhibitor of SHP2 and Fibroblast Growth Factor Receptor (FGFR). This guide focuses on the discovery and development of LC-SF-14.

Introduction

Src homology-2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-MAPK pathway, acting upstream of RAS to promote oncogenic signaling.[1] Dysregulation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.[1][2] Similarly, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is crucial for cell proliferation, differentiation, and survival.[3][4] Aberrant FGFR signaling, often through gene amplification or mutation, is a known driver in several malignancies, including gastric cancer.[5][6]

Given the suboptimal efficacy of single-agent SHP2 inhibitors observed in some clinical trials and the known synergistic effects of combining SHP2 and FGFR inhibition, a dual-target approach is a promising therapeutic strategy.[5] This guide details the discovery, mechanism of action, and preclinical development of LC-SF-14, a novel and potent dual inhibitor of SHP2 and FGFR2.[5]

Discovery and Development of LC-SF-14

LC-SF-14 was discovered through a linked pharmacophore strategy coupled with structural optimization.[5] This approach aimed to design a single molecule capable of concurrently binding to and inhibiting both the SHP2 phosphatase and the FGFR kinase. The development process focused on creating a potent and selective bifunctional molecule for the treatment of cancers driven by both SHP2 and FGFR signaling pathways, such as FGFR2-driven gastric cancer.[5]

Quantitative Data Presentation

The inhibitory activity of LC-SF-14 was evaluated through biochemical and cellular assays. The key quantitative data are summarized below for clear comparison.

Table 1: Biochemical Inhibitory Activity of LC-SF-14

TargetIC₅₀ (nM)
SHP271.6
FGFR28.9
Data sourced from Zheng et al., 2025.[5]

Table 2: Cellular Inhibitory Activity of LC-SF-14

Cell LineCancer TypeKey Mutation/AmplificationIC₅₀ (nM)
KATOIIIGastric CancerFGFR2 Amplification9.2
Data sourced from MedchemExpress, citing Zheng et al., 2025.[7]

Signaling Pathways

LC-SF-14 exerts its effect by simultaneously blocking two critical oncogenic signaling pathways.

1. SHP2 and the RAS-MAPK Signaling Pathway SHP2 is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to the RAS-MAPK cascade. Upon RTK activation, SHP2 is recruited to phosphorylated adapter proteins like Grb2-associated binder 1 (GAB1), where it becomes activated. Active SHP2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream kinases RAF, MEK, and ERK, promoting cell proliferation and survival.[8][9][10]

SHP2_RAS_MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activation SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->RAS Activation LC_SF_14 LC-SF-14 LC_SF_14->SHP2

SHP2-mediated activation of the RAS-MAPK pathway.

2. FGFR Signaling Pathway Binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This creates docking sites for adapter proteins like FRS2α, which in turn recruits SHP2 and the Grb2/SOS complex, leading to the activation of the RAS-MAPK and PI3K-AKT pathways.[11][12][13]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2a FRS2α Grb2_SOS Grb2/SOS FRS2a->Grb2_SOS SHP2 SHP2 FRS2a->SHP2 RAS_MAPK RAS-MAPK Pathway Grb2_SOS->RAS_MAPK Downstream Proliferation, Angiogenesis, Survival RAS_MAPK->Downstream PI3K_AKT PI3K-AKT Pathway PI3K_AKT->Downstream PLCg PLCγ Pathway PLCg->Downstream FGFR->FRS2a Phosphorylation FGFR->PI3K_AKT FGFR->PLCg SHP2->RAS_MAPK LC_SF_14 LC-SF-14 LC_SF_14->FGFR LC_SF_14->SHP2 Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome Discovery Compound Design (Linked Pharmacophore) Biochem_Screen Biochemical Assays (SHP2 & FGFR IC50) Discovery->Biochem_Screen Cell_Assay Cellular Assays (Proliferation, pERK IC50) Biochem_Screen->Cell_Assay CETSA Target Engagement (CETSA) Cell_Assay->CETSA PK_Study Pharmacokinetics (PK Studies) CETSA->PK_Study Xenograft Efficacy Studies (Tumor Xenograft Model) PK_Study->Xenograft Lead_Compound Lead Compound Identified Xenograft->Lead_Compound

References

SHP2 as a Therapeutic Target in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for therapeutic intervention in a wide array of cancers. This non-receptor protein tyrosine phosphatase plays a pivotal role in mediating cellular proliferation, survival, and differentiation downstream of various receptor tyrosine kinases (RTKs). Dysregulation of SHP2 activity, through either genetic mutation or overexpression, is implicated in the pathogenesis of numerous solid tumors and hematological malignancies. This guide provides a comprehensive overview of the biological rationale for targeting SHP2, the mechanism of action of novel allosteric inhibitors, a summary of key preclinical and clinical data, and detailed experimental protocols for investigating SHP2-targeted therapies.

The Biological Rationale for Targeting SHP2 in Oncology

SHP2 is a ubiquitously expressed protein that functions as a critical transducer of signals from RTKs to downstream effector pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade.[1][2] In its inactive state, the N-terminal SH2 domain of SHP2 binds to and inhibits its own protein tyrosine phosphatase (PTP) domain.[3] Upon growth factor stimulation and subsequent RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the activated receptor or associated docking proteins, leading to a conformational change that relieves this autoinhibition and activates its phosphatase activity.[4]

Activated SHP2 promotes RAS activation and subsequent MAPK signaling through multiple mechanisms, including the dephosphorylation of negative regulators of RAS signaling and the recruitment of the Grb2-SOS complex.[5][6] Its role as a positive regulator of the RAS-MAPK pathway is central to its oncogenic potential.[] Dysregulation of SHP2 is linked to several cancers, including breast cancer, leukemia, lung cancer, liver cancer, and gastric cancer.[8]

Beyond the RAS-MAPK pathway, SHP2 is also involved in modulating other critical signaling cascades, such as the PI3K-AKT and JAK-STAT pathways, further highlighting its central role in cancer cell signaling.[9][10] Moreover, SHP2 has been implicated in the regulation of the tumor microenvironment and immune responses.[1] It is a downstream effector of the PD-1 signaling pathway in T cells, contributing to T-cell exhaustion.[11] Therefore, inhibiting SHP2 presents a dual opportunity to both directly target tumor cell proliferation and enhance anti-tumor immunity.[12]

SHP2 in the RAS-MAPK Signaling Pathway

The canonical role of SHP2 in oncology is its function as a key activator of the RAS-MAPK pathway downstream of RTK signaling. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

SHP2_RAS_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS GDP -> GTP SHP2->SOS1 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor SHP2 Inhibitor Inhibitor->SHP2

SHP2 in the RAS-MAPK Signaling Pathway
SHP2 in Immune Regulation

SHP2 also plays a significant role in the tumor microenvironment by modulating immune cell function. Its involvement in the PD-1 pathway in T cells and in macrophage polarization makes it an attractive target for immuno-oncology.

SHP2_Immune_Regulation T_Cell T Cell PD1 PD-1 SHP2_T SHP2 PD1->SHP2_T T_Cell_Inactivation T Cell Inactivation SHP2_T->T_Cell_Inactivation Macrophage Macrophage CSF1R CSF-1R SHP2_M SHP2 CSF1R->SHP2_M M2_Polarization M2 Polarization (Pro-tumor) SHP2_M->M2_Polarization Inhibitor SHP2 Inhibitor Inhibitor->SHP2_T Inhibitor->SHP2_M

SHP2's Role in Immune Cell Regulation

SHP2 Inhibitors: Mechanism of Action

For a long time, SHP2 was considered an "undruggable" target due to the highly conserved and positively charged nature of its catalytic site, which made the development of selective and cell-permeable active-site inhibitors challenging.[] The breakthrough in targeting SHP2 came with the discovery of allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[4] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation.[13]

SHP2_Inhibitor_MoA cluster_inactive Inactive State (Autoinhibited) cluster_active Active State cluster_inhibited Inhibited State N_SH2_inactive N-SH2 PTP_inactive PTP Domain N_SH2_inactive->PTP_inactive blocks active site Inactive_to_Active RTK Activation Inactive_to_Inhibited Inhibitor Binding N_SH2_active N-SH2 PTP_active PTP Domain (Active) pY_peptide Phospho-peptide pY_peptide->N_SH2_active binds N_SH2_inhibited N-SH2 PTP_inhibited PTP Domain N_SH2_inhibited->PTP_inhibited stabilized in inactive state Inhibitor Allosteric Inhibitor N_SHP2_inhibited N_SHP2_inhibited

Mechanism of Action of Allosteric SHP2 Inhibitors

Preclinical and Clinical Landscape of SHP2 Inhibitors

Several allosteric SHP2 inhibitors are currently in various stages of preclinical and clinical development, both as monotherapies and in combination with other targeted agents.

Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of SHP2 inhibition. In vitro studies have demonstrated that SHP2 inhibitors can suppress the proliferation of a wide range of cancer cell lines, particularly those driven by RTK signaling.

Table 1: In Vitro Activity of Selected SHP2 Inhibitors

InhibitorCancer Cell LineIC50 (µM)Reference
SHP099KYSE-520 (Esophageal)0.071[][13]
SHP099MV4-11 (Leukemia)0.32[1]
SHP099TF-1 (Erythroleukemia)1.73[1]
SHP099PC9 (NSCLC)7.536 (24h)[5]
SHP099PC9GR (Osimertinib-resistant NSCLC)8.900 (24h)[5]
TNO155KYSE520 (Esophageal)0.100 (proliferation)[14][15]
TNO155OSCC cell lines0.39 - 211.1[3]
RMC-4550SET2 (Megakaryoblastic Leukemia)0.31[16]
RMC-4550UKE1 (Megakaryoblastic Leukemia)0.47[16]
RMC-4550OSCC cell lines0.261 - 20.9[3]
PF-07284892SHP2 biochemical assay0.021[17]
ICP-189SHP2 biochemical assay<0.005[18]

In vivo studies using xenograft and genetically engineered mouse models have shown that SHP2 inhibitors can effectively suppress tumor growth.[19] For instance, SHP099 treatment was sufficient to completely halt the growth of H1944 non-small cell lung cancer (NSCLC) xenografts.[19] Similarly, RMC-4550 has demonstrated efficacy in preclinical models of myeloproliferative neoplasms and various solid tumors.[20][21]

Clinical Data

The clinical development of SHP2 inhibitors is rapidly advancing, with several agents being evaluated in Phase I, II, and III trials. While monotherapy activity has been modest, combination strategies are showing significant promise.[22]

Table 2: Selected Clinical Trial Data for SHP2 Inhibitors

InhibitorCombination PartnerCancer TypePhaseKey Efficacy ResultsReference
TNO155MonotherapyAdvanced Solid TumorsIStable Disease (SD) in 20% of patients[23]
JAB-3312Glecirasib (KRAS G12C inhibitor)First-line KRAS G12C NSCLCI/IIaORR: 65.5% (all doses), 86.7% (800mg glecirasib + 2mg JAB-3312); DCR: 100%[9]
JAB-3312Glecirasib (KRAS G12C inhibitor)Front-line KRAS G12C NSCLCI/IIacORR: 77.4% (glecirasib 800mg + JAB-3312 2mg 1wk on/1wk off)[24][25]
GH21MonotherapyAdvanced Solid TumorsIDCR: 41.7% (all evaluable), 68.2% (9mg QD expansion)[26]
PF-07284892Targeted Therapy (re-treatment)Oncogene-addicted Solid TumorsIRapid tumor and ctDNA responses[17][27]

These early clinical results highlight the potential of SHP2 inhibitors to overcome resistance to targeted therapies and to enhance the efficacy of agents targeting key oncogenic drivers like KRAS G12C.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of SHP2 inhibitors.

SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the potency of inhibitors in a biochemical setting.

SHP2_Activity_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - SHP2 Enzyme - Assay Buffer - Substrate (e.g., DiFMUP) - Inhibitor dilutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate SHP2 with inhibitor or vehicle Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Initiate reaction by adding substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Fluorescence Measure fluorescence (product formation) Incubate_Reaction->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for SHP2 Phosphatase Activity Assay

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA).[28]

    • Dilute recombinant human SHP2 enzyme to the desired working concentration in Assay Buffer.

    • Prepare a stock solution of a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), and dilute to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the SHP2 inhibitor in the appropriate solvent (e.g., DMSO) and then in Assay Buffer.

  • Assay Procedure:

    • In a 384-well plate, add the SHP2 enzyme solution.

    • Add the SHP2 inhibitor dilutions or vehicle control to the wells.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.[29]

    • Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[28][29]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product (e.g., 358 nm excitation and 450 nm emission for DiFMU).[29]

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of pERK Inhibition

This cellular assay is used to confirm the on-target effect of SHP2 inhibitors by measuring the phosphorylation status of ERK, a key downstream effector in the RAS-MAPK pathway.

Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells of interest in appropriate media until they reach 70-80% confluency.

    • Serum-starve the cells for a period (e.g., 4-24 hours) to reduce basal signaling.

    • Treat the cells with various concentrations of the SHP2 inhibitor or vehicle for a specified duration (e.g., 1-4 hours).

    • Stimulate the cells with a growth factor (e.g., EGF, FGF) for a short period (e.g., 10-15 minutes) to activate the RTK-SHP2-RAS-MAPK pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK (pERK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pERK and total ERK using densitometry software.

    • Normalize the pERK signal to the total ERK signal for each sample.

    • Compare the normalized pERK levels in inhibitor-treated samples to the vehicle-treated control.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a SHP2 inhibitor in a mouse xenograft model.

Xenograft_Study_Workflow Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Implantation Subcutaneously Implant Cells into Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³ Treatment Administer SHP2 Inhibitor, Vehicle, or Combination Therapy Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size, time) Monitoring->Endpoint Endpoint->Monitoring No Tissue_Collection Collect Tumors and Tissues for Analysis Endpoint->Tissue_Collection Yes Data_Analysis Analyze Tumor Growth Inhibition Data Tissue_Collection->Data_Analysis End End Data_Analysis->End

Workflow for an In Vivo Xenograft Study

Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., nude or NOD-SCID).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the SHP2 inhibitor formulation for the desired route of administration (e.g., oral gavage).

    • Administer the SHP2 inhibitor, vehicle control, and any combination agents according to the planned dosing schedule and duration.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.

    • Other endpoints may include tumor regression, time to progression, and overall survival.

  • Pharmacodynamic and Biomarker Analysis:

    • At the end of the study, or at specified time points, tumors can be harvested for analysis of target engagement (e.g., pERK levels by Western blot or immunohistochemistry) and other biomarkers.

Future Perspectives and Conclusion

The development of allosteric SHP2 inhibitors represents a significant advancement in the field of oncology, providing a novel therapeutic strategy for a wide range of cancers. While monotherapy has shown limited efficacy, the true potential of SHP2 inhibition appears to lie in combination therapies. The ability of SHP2 inhibitors to overcome adaptive resistance to other targeted agents, such as KRAS, EGFR, and MEK inhibitors, is a particularly promising area of investigation.[2][30]

Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from SHP2-targeted therapies, optimizing combination strategies, and exploring the role of SHP2 inhibitors in modulating the tumor microenvironment to enhance the efficacy of immunotherapies. As our understanding of the complex roles of SHP2 in cancer continues to grow, so too will the opportunities to leverage this critical signaling node for the development of more effective and durable anti-cancer treatments.

References

The Structural Basis of Shp2-IN-14 Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology-2 domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cell signaling pathways. Its function as a key downstream effector of receptor tyrosine kinases (RTKs) places it at the convergence of pathways regulating cell proliferation, differentiation, and survival, such as the RAS-MAPK, PI3K-AKT, and JAK-STAT signaling cascades. Gain-of-function mutations in Shp2 are oncogenic and are associated with various human cancers and developmental disorders like Noonan syndrome. Consequently, Shp2 has emerged as a compelling therapeutic target. The development of allosteric inhibitors, which stabilize the auto-inhibited conformation of Shp2, represents a significant advancement in targeting this previously challenging phosphatase. This guide provides a detailed examination of the structural basis for the inhibition of Shp2 by Shp2-IN-14, a potent allosteric inhibitor. We will delve into the quantitative biochemical data, detailed experimental methodologies, and the structural interactions that underpin its inhibitory mechanism.

Shp2 Structure and Allosteric Regulation

Shp2 is composed of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail with tyrosine phosphorylation sites. In its basal, inactive state, the N-SH2 domain directly binds to the PTP domain, sterically blocking the active site and thus preventing substrate access. This auto-inhibited conformation is crucial for regulating Shp2's phosphatase activity.

Upon activation by upstream signals, such as growth factors, the SH2 domains bind to specific phosphotyrosine motifs on RTKs or scaffold proteins. This binding event induces a conformational change that releases the N-SH2 domain from the PTP domain, exposing the catalytic site and activating the enzyme. Allosteric inhibitors of Shp2 exploit this natural regulatory mechanism. They bind to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a molecular glue that stabilizes the auto-inhibited, inactive conformation.

Quantitative Data for Potent Allosteric Shp2 Inhibitors

The following tables summarize the inhibitory potency of this compound and other relevant, potent allosteric inhibitors.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound Shp27BiochemicalCommercial Vendor Data
PB17-026-01 Shp2<10Biochemical[Journal of Enzyme Inhibition and Medicinal Chemistry, 2023]
PB17-036-01 Shp2645Biochemical[Journal of Enzyme Inhibition and Medicinal Chemistry, 2023]
SHP099 Shp2 (WT)71Biochemical[Nature, 2016]

Structural Basis of Inhibition

The potent inhibitory activity of the this compound class of compounds is rooted in their specific interactions within the allosteric binding pocket of Shp2. X-ray crystallography studies of Shp2 in complex with potent pyrrolopyrazine inhibitors reveal the precise molecular interactions that stabilize the auto-inhibited conformation.

The inhibitor binds in a tunnel-like region formed at the interface of the N-SH2, C-SH2, and PTP domains. The high potency of these inhibitors is attributed to extensive polar and hydrophobic contacts with residues in this pocket. For instance, the terminal amino group of potent inhibitors like PB17-026-01 forms crucial hydrogen bonds with residues in the binding pocket, an interaction that is absent in less active analogs. This stabilization of the N-SH2 and PTP domain interaction prevents the conformational change required for Shp2 activation.

Below is a diagram illustrating the mechanism of allosteric inhibition.

G Mechanism of Shp2 Allosteric Inhibition cluster_inactive Inactive State cluster_active Activation Pathway (Inhibited) Inactive Shp2 Inactive Shp2 (Auto-inhibited) Inhibited Complex Shp2-Inhibitor Complex (Stabilized Inactive State) Inactive Shp2->Inhibited Complex Binding to allosteric site Active Shp2 Active Shp2 (Open Conformation) Inactive Shp2->Active Shp2 Binding of pY-Protein to SH2 domains Inhibitor This compound Inhibitor->Inhibited Complex No Activation No Activation Inhibited Complex->No Activation Blocks Conformational Change pY-Protein Phosphorylated Signaling Protein pY-Protein->Active Shp2

Mechanism of this compound allosteric inhibition.

Experimental Protocols

Shp2 Enzyme Inhibition Assay (Fluorescence-Based)

This protocol outlines a typical in vitro assay to determine the IC50 value of an allosteric Shp2 inhibitor.

G Shp2 Enzyme Inhibition Assay Workflow Start Start Prepare Reagents Prepare Assay Buffer, Shp2 Enzyme, p-IRS1 Peptide, DiFMUP Substrate, and Inhibitor Dilutions Start->Prepare Reagents Plate Setup Add Assay Buffer, Shp2, and p-IRS1 Peptide to 384-well plate Prepare Reagents->Plate Setup Add Inhibitor Add serial dilutions of this compound or control (DMSO) Plate Setup->Add Inhibitor Pre-incubation Incubate to allow inhibitor binding and Shp2 activation Add Inhibitor->Pre-incubation Initiate Reaction Add DiFMUP substrate Pre-incubation->Initiate Reaction Incubate Incubate at room temperature Initiate Reaction->Incubate Measure Fluorescence Read fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) Incubate->Measure Fluorescence Data Analysis Calculate percent inhibition and determine IC50 value using non-linear regression Measure Fluorescence->Data Analysis End End Data Analysis->End

Workflow for a fluorescence-based Shp2 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, and 1 mM DTT.

    • Enzyme: Recombinant full-length wild-type Shp2.

    • Activating Peptide: A bisphosphorylated peptide derived from the insulin receptor substrate 1 (p-IRS1).

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

    • Inhibitor: this compound serially diluted in DMSO.

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer, Shp2 enzyme, and the p-IRS1 activating peptide.

    • Add the serially diluted this compound or DMSO control to the wells.

    • Pre-incubate the plate to allow for inhibitor binding and enzyme activation.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

    • Percent inhibition is calculated relative to the DMSO control.

    • IC50 values are determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistical equation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to Shp2.

Methodology:

  • Immobilization:

    • Recombinant Shp2 is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell is prepared similarly without the protein.

  • Binding Analysis:

    • A series of concentrations of this compound in running buffer are injected over the sensor and reference surfaces.

    • The association of the inhibitor is monitored in real-time.

    • Following the association phase, running buffer is flowed over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • The sensorgrams are corrected by subtracting the reference flow cell data.

    • The association and dissociation curves are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (ka and kd).

    • The equilibrium dissociation constant (KD) is calculated as kd/ka.

X-ray Crystallography of the Shp2-Inhibitor Complex

Determining the co-crystal structure provides a high-resolution view of the binding interactions.

Methodology:

  • Protein Expression and Purification:

    • Human Shp2 (full-length or a crystallizable construct) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

  • Crystallization:

    • The purified Shp2 is concentrated and incubated with a molar excess of this compound.

    • The complex is subjected to crystallization screening using the vapor diffusion method with various precipitants, buffers, and additives.

    • Crystals are cryo-protected and flash-frozen in liquid nitrogen.

  • Data Collection and Structure Determination:

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using a known Shp2 structure as a search model.

    • The inhibitor is modeled into the electron density, and the structure is refined.

Shp2 Signaling Pathways

Shp2 is a key positive regulator of the RAS-MAPK pathway, which is frequently hyperactivated in cancer. The diagram below illustrates the central role of Shp2 in this pathway.

G Simplified Shp2 Signaling in the RAS-MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Grb2 Grb2 RTK->Grb2 Recruits Shp2 Shp2 RTK->Shp2 Recruits & Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS Activates Shp2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor This compound Inhibitor->Shp2 Inhibits

Shp2's role in the RAS-MAPK signaling cascade.

Conclusion

This compound and its analogs represent a class of highly potent and selective allosteric inhibitors of Shp2. Their mechanism of action is exquisitely tied to the natural auto-regulatory conformation of the enzyme. By binding to a specific allosteric pocket, these inhibitors lock Shp2 in its inactive state, thereby preventing its participation in oncogenic signaling pathways like the RAS-MAPK cascade. The detailed structural and biochemical understanding of this inhibition mechanism, as outlined in this guide, provides a robust framework for the ongoing development of novel and improved Shp2-targeted therapies for cancer and other diseases.

Methodological & Application

Application Notes and Protocols for Shp2-IN-14 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, regulating cellular processes such as proliferation, survival, and differentiation.[1][3] Aberrant Shp2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various malignancies, including leukemia and solid tumors.[2][4] This has made Shp2 an attractive therapeutic target in oncology. Shp2-IN-14 is a small molecule inhibitor that has been investigated for its potential to modulate Shp2 activity. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of a representative Shp2 inhibitor, referred to as compound 1 , has been characterized in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against different forms of the Shp2 protein.

EnzymeSubstrateIC50 (µM)Reference
Wild-Type (WT) Full-Length Shp2Phospho-peptide9.8[1]
Full-Length Shp2 (E76K mutant)Phospho-peptide7.67[1]
Shp2 PTP DomainPhospho-peptide20.87[1]

Signaling Pathway

Under basal conditions, Shp2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[5] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated receptors or scaffolding proteins via its SH2 domains. This interaction induces a conformational change that relieves the autoinhibition, allowing the PTP domain to dephosphorylate its substrates and activate downstream signaling pathways, most notably the Ras/MAPK cascade.[6] Allosteric inhibitors of Shp2, such as SHP099, function by stabilizing this autoinhibited conformation.[7]

Shp2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (inactive) RTK->Shp2_inactive Recruitment & Activation SOS SOS Grb2->SOS Ras_GDP Ras-GDP SOS->Ras_GDP GEF activity Shp2_active Shp2 (active) Shp2_inactive->Shp2_active Shp2_active->Ras_GDP Dephosphorylates regulatory sites Ras_GTP Ras-GTP Ras_GDP->Ras_GTP Activation Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified Shp2 signaling pathway.

Experimental Protocols

Biochemical Assay: Shp2 Phosphatase Activity Inhibition

This protocol describes a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against Shp2 using a synthetic phosphopeptide substrate.

Biochemical_Assay_Workflow start Start step1 Prepare Assay Buffer and Reagent Solutions start->step1 step2 Pre-incubate Shp2 with Activating Peptide (for WT) step1->step2 step3 Add this compound or Vehicle Control step2->step3 step4 Pre-incubate at 37°C step3->step4 step5 Initiate Reaction with DiFMUP Substrate step4->step5 step6 Incubate at 37°C step5->step6 step7 Measure Fluorescence step6->step7 step8 Data Analysis (IC50 determination) step7->step8 end End step8->end

Caption: Workflow for the biochemical Shp2 inhibition assay.
  • Recombinant human Shp2 (full-length wild-type, mutants, or PTP domain)

  • Shp2 activating peptide (e.g., dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide)[2]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[2]

  • This compound or other test compounds

  • DMSO (vehicle control)

  • 384-well black plates

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)

  • Reagent Preparation: Prepare all reagents and solutions. Dilute this compound and control compounds to the desired concentrations in DMSO.

  • Enzyme Activation (for Wild-Type Shp2): In a microcentrifuge tube, pre-incubate wild-type Shp2 with the activating IRS-1 peptide to relieve autoinhibition. The optimal concentration of the activating peptide should be determined empirically.

  • Assay Plate Preparation: To each well of a 384-well plate, add the test compound (this compound) or DMSO vehicle.

  • Enzyme Addition: Add the activated wild-type Shp2 or the constitutively active mutant Shp2 to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate to each well. The final concentration of DiFMUP should be at its Michaelis constant (Km) value, which should be determined experimentally.[2]

  • Incubation: Incubate the plate for 60 minutes at 37°C.[7]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay: Cellular Thermal Shift Assay (CETSA)

This protocol describes a method to assess the target engagement of this compound in intact cells by measuring the thermal stabilization of the Shp2 protein upon ligand binding.[2]

CETSA_Workflow start Start step1 Culture and Harvest Cells start->step1 step2 Treat Cells with this compound or Vehicle step1->step2 step3 Heat Shock at a Temperature Gradient step2->step3 step4 Cell Lysis step3->step4 step5 Separate Soluble and Aggregated Proteins step4->step5 step6 Quantify Soluble Shp2 (e.g., Western Blot) step5->step6 step7 Data Analysis (Melting Curve) step6->step7 end End step7->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
  • Cell line expressing Shp2 (e.g., HEK293T)

  • Cell culture medium and supplements

  • This compound or other test compounds

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-Shp2 primary antibody, appropriate secondary antibody

  • Western blot reagents and equipment

  • Thermocycler or heating blocks

  • Cell Culture: Culture cells to approximately 80% confluency.

  • Compound Treatment: Treat cells with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1 hour) at 37°C.

  • Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Western Blot Analysis: Analyze the amount of soluble Shp2 in each sample by Western blotting using an anti-Shp2 antibody.

  • Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble Shp2 as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[3]

Conclusion

The provided protocols for biochemical and cellular in vitro assays offer a robust framework for the characterization of Shp2 inhibitors like this compound. The biochemical assay allows for the direct assessment of enzymatic inhibition and determination of potency (IC50), while the cellular thermal shift assay provides crucial evidence of target engagement within a cellular context. These assays are essential tools for the discovery and development of novel therapeutic agents targeting the Shp2 phosphatase.

References

Application Notes and Protocols for Shp2-IN-14 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Shp2-IN-14, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase Shp2, in cell culture experiments. The protocols outlined below are based on established methodologies for characterizing Shp2 inhibitors and can be adapted for specific research needs.

Introduction

Src homology 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling.[1][2][3][4] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in various human cancers.[5][6][7] Shp2 acts as a positive regulator of this pathway downstream of receptor tyrosine kinases (RTKs).[8] In its inactive state, the N-terminal SH2 domain of Shp2 blocks the catalytic site of the phosphatase domain.[1][3][4] Upon activation by binding to phosphotyrosine residues on upstream signaling partners, Shp2 undergoes a conformational change, exposing its active site.[1][3][4]

This compound is an allosteric inhibitor that stabilizes the auto-inhibited conformation of Shp2, preventing its activation and subsequent downstream signaling.[9] This mode of action makes it a valuable tool for investigating the role of Shp2 in various cellular processes and a potential therapeutic agent for cancers driven by aberrant RAS-ERK signaling.

Quantitative Data Summary

CompoundCell LineCancer TypeIC50 (µM)Reference
RMC-4550 NCI-H358Non-Small Cell Lung Cancer< 2[6]
MIA PaCa-2Pancreatic Cancer< 2[6]
KYSE-520Esophageal Squamous Cell Carcinoma< 2[6]
SHP099 KYSE-520Esophageal Squamous Cell Carcinoma~2.5[10]
M-NCS-13030Breast Cancer (MCF-7)3.2[11]
M-NCS-24198Breast Cancer (MCF-7)1.9[11]
M-NCS-57774Breast Cancer (MCF-7)0.8[11]

Signaling Pathway

Shp2 is a critical node in the RAS-ERK signaling cascade. The following diagram illustrates the canonical pathway and the point of intervention for this compound.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Shp2_inactive Shp2 (Inactive) RTK->Shp2_inactive P SOS1 SOS1 Grb2->SOS1 RAS RAS SOS1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_active Shp2 (Active) Shp2_inactive->Shp2_active Shp2_active->RAS Shp2_IN_14 This compound Shp2_IN_14->Shp2_inactive Stabilizes

Figure 1: this compound inhibits the RAS-ERK signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Workflow:

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 A Seed cells in a 96-well plate B Treat cells with This compound A->B C Add MTT reagent B->C D Incubate for 2-4 hours C->D E Add solubilization solution D->E F Measure absorbance at 570 nm E->F

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well cell culture plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • The next day, prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of p-ERK

This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of Shp2.

Workflow:

Western_Blot_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Treat cells with This compound B Lyse cells A->B C Determine protein concentration B->C D SDS-PAGE C->D E Transfer to PVDF membrane D->E F Block membrane E->F G Incubate with primary antibody (anti-p-ERK) F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect with ECL H->I

Figure 3: Workflow for Western blot analysis of p-ERK.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204)[12], anti-total ERK1/2, anti-SHP2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-ERK, diluted 1:1000 in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Strip the membrane and re-probe with antibodies against total ERK, total Shp2, and a loading control to ensure equal protein loading.

Immunoprecipitation of Shp2

This technique is used to isolate Shp2 and its interacting partners to study how this compound affects these interactions.

Workflow:

IP_Workflow cluster_0 Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Analysis A Treat cells and lyse B Incubate lysate with anti-Shp2 antibody A->B C Add Protein A/G beads B->C D Incubate to form immune complexes C->D E Wash beads D->E F Elute proteins E->F G Analyze by Western blot F->G

Figure 4: Workflow for Shp2 Immunoprecipitation.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based buffer with protease and phosphatase inhibitors)

  • Anti-Shp2 antibody for immunoprecipitation[13]

  • Protein A/G magnetic beads or agarose beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Antibodies for Western blot analysis (e.g., anti-Grb2, anti-SOS1, anti-p-Tyrosine)

Procedure:

  • Treat and lyse cells as described in the Western Blot protocol, using a non-denaturing lysis buffer.

  • Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes at 4°C, then centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate (500 µg - 1 mg of total protein) with the anti-Shp2 antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5 minutes.

  • Analyze the eluted proteins by Western blotting using antibodies against Shp2 and its potential interacting partners.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Researchers should always adhere to standard laboratory safety practices.

References

Application Notes and Protocols for SHP2 Inhibitors in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches did not yield specific in vivo dosage or administration data for a compound explicitly named "Shp2-IN-14." The following application notes and protocols are based on published data for other potent and widely used SHP2 inhibitors. This information is intended to serve as a valuable reference for researchers and drug development professionals working with SHP2 inhibitors in preclinical mouse models. It is crucial to determine the optimal dose and administration for any new compound, including this compound, through rigorous dose-finding and toxicology studies.

Introduction to SHP2 Inhibition in Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] SHP2 is a key component of the RAS-MAPK pathway, which is essential for regulating cell proliferation, differentiation, and survival.[2][3] In many cancers, the dysregulation of SHP2 activity, often due to mutations or overexpression, leads to the continuous activation of the RAS-MAPK pathway, driving uncontrolled cell growth and tumor formation.[1][4] SHP2 inhibitors function by targeting the enzymatic activity of SHP2, thereby disrupting the aberrant signaling cascade and impeding the growth of cancer cells.[3] These inhibitors are being actively investigated in oncology as both monotherapies and in combination with other targeted therapies.[5][6]

Overview of SHP2 Inhibitors in Preclinical Mouse Models

Several allosteric SHP2 inhibitors have been evaluated in various in vivo mouse models, demonstrating anti-tumor activity. The table below summarizes the dosing regimens for some of the most well-characterized SHP2 inhibitors.

InhibitorMouse ModelCancer TypeDoseAdministration RouteDosing ScheduleReference
RMC-4550DhhCre;Nf1fl/flNeurofibroma10 or 30 mg/kgOral gavage (p.o.)Daily (q.d.), 5 days on/2 days off[7]
RMC-4550Xenograft (RPMI-8226)Multiple Myeloma30 mg/kgOral gavage (p.o.)Daily (q.d.)[8]
RMC-4550Immunocompetent (Myc OE Trp53 KO)Hepatocellular Carcinoma30 mg/kgOral gavage (p.o.)Daily (q.d.)[9]
SHP099XenograftNeuroblastoma≤100 mg/kgOral gavage (p.o.)Daily (q.d.)[10]
SHP099Xenograft (RPMI-8226)Multiple Myeloma75 mg/kgOral gavage (p.o.)Daily (q.d.)[8]
P9 (PROTAC)Xenograft (KYSE-520)Esophageal Squamous Cell Carcinoma25 or 50 mg/kgIntraperitoneal (i.p.)Daily (q.d.)[11]
PF-07284892XenograftVarious Solid Tumors30 mg/kgOral (p.o.)Every other day (q.o.d.)[12]
NSC-87877Bleomycin-inducedDermal Fibrosis5 mg/kgIntraperitoneal (i.p.)Daily (q.d.)[13]

Signaling Pathways and Experimental Workflow Diagrams

SHP2 Signaling Pathway

SHP2 is a critical node in multiple signaling pathways that regulate cell growth and proliferation.[14] Upon activation by receptor tyrosine kinases (RTKs), SHP2 positively regulates the RAS/MAPK cascade.[2][15] It can also modulate other pathways such as the PI3K/AKT and JAK/STAT pathways.[14][16]

SHP2_Signaling_Pathway SHP2 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SHP2 SHP2 RTK->SHP2 Recruits & Activates PI3K PI3K RTK->PI3K JAK JAK RTK->JAK Grb2 Grb2 SHP2->Grb2 Activates SHP2->PI3K Modulates SHP2->JAK Modulates SOS SOS Grb2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival

Caption: SHP2 as a key regulator in cellular signaling pathways.

Experimental Workflow for In Vivo SHP2 Inhibitor Studies

A typical workflow for evaluating the efficacy of a SHP2 inhibitor in a mouse xenograft model is outlined below.

Experimental_Workflow In Vivo SHP2 Inhibitor Experimental Workflow Cell_Culture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation of Tumor Cells into Mice Cell_Culture->Implantation Tumor_Growth 3. Monitoring of Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administration of SHP2 Inhibitor or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint Data_Analysis 8. Data Analysis and Interpretation Endpoint->Data_Analysis

References

Application Note: Detection of p-ERK Inhibition by Western Blot Following Shp2 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] It functions downstream of multiple receptor tyrosine kinases (RTKs) to promote the full activation of RAS and its downstream effector, the extracellular signal-regulated kinase (ERK).[3][4] Dysregulation of the Shp2-ERK pathway is implicated in various developmental disorders and cancers.[2][5] Consequently, small molecule inhibitors of Shp2 have emerged as promising therapeutic agents.[3][6] This application note provides a detailed protocol for assessing the efficacy of Shp2 inhibitors by measuring the phosphorylation of ERK1/2 (p-ERK) using Western blotting.

Principle:

Shp2 inhibition is expected to decrease the phosphorylation of ERK at threonine 202 and tyrosine 204, which is indicative of its inactivation. Western blotting allows for the specific detection and quantification of both phosphorylated ERK (p-ERK) and total ERK in cell lysates. By comparing the ratio of p-ERK to total ERK in treated versus untreated cells, the inhibitory effect of a Shp2 antagonist can be accurately determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Shp2-ERK signaling cascade and the experimental workflow for the Western blot protocol.

Shp2_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits Shp2 Shp2 RTK->Shp2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates Shp2->RAS promotes activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation, Survival, etc. pERK->Proliferation regulates Inhibitor Shp2 Inhibitor (e.g., SHP099) Inhibitor->Shp2 inhibits

Caption: Shp2-ERK Signaling Pathway.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Data Analysis Cell_Culture 1. Cell Culture & Treatment (with Shp2 Inhibitor) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Quantification Sample_Prep 4. Sample Preparation with Laemmli Buffer Quantification->Sample_Prep SDS_PAGE 5. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 6. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-ERK, Total ERK, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Image Acquisition & Densitometry Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Experimental Protocols

Materials and Reagents
ReagentSupplier (Example)Catalog Number (Example)
Shp2 Inhibitor (e.g., SHP099)SelleckchemS8660
Cell Line (e.g., KYSE-520, MDA-MB-468)ATCCCRL-2012, HTB-132
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease Inhibitor CocktailRoche11836170001
Phosphatase Inhibitor Cocktail 2 & 3Sigma-AldrichP5726, P0044
BCA Protein Assay KitThermo Fisher Scientific23225
4x Laemmli Sample BufferBio-Rad1610747
Precast Polyacrylamide Gels (4-12%)Bio-Rad4561096
PVDF MembranesMilliporeIPVH00010
Skim Milk or BSAVarious-
TBST (Tris-buffered saline with 0.1% Tween 20)Various-
Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)Cell Signaling Technology4370
Primary Antibody: p44/42 MAPK (Erk1/2)Cell Signaling Technology4695
Primary Antibody: β-ActinCell Signaling Technology4970
HRP-conjugated Anti-Rabbit IgGCell Signaling Technology7074
ECL Western Blotting SubstrateThermo Fisher Scientific32106
Cell Culture and Treatment
  • Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Serum-starve the cells for 12-24 hours prior to treatment, if necessary, to reduce basal ERK phosphorylation.

  • Treat cells with varying concentrations of the Shp2 inhibitor (e.g., 0.1, 1, 10 µM SHP099) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 24 hours).

  • If investigating growth factor-stimulated ERK phosphorylation, add the growth factor (e.g., EGF, FGF) for a short period (e.g., 5-15 minutes) before cell lysis.

Cell Lysis and Protein Quantification
  • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold PBS.[7]

  • Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[7]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[7]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]

  • Transfer the supernatant (protein extract) to a new tube.

  • Determine the protein concentration of each lysate using a BCA protein assay.

SDS-PAGE and Western Blotting
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a precast 4-12% polyacrylamide gel.[8]

  • Run the gel at 100-150 V until the dye front reaches the bottom.[9]

  • Transfer the proteins to a PVDF membrane at 100 V for 1-2 hours or using a semi-dry transfer system.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8][10][11]

  • Wash the membrane three times with TBST for 5-10 minutes each.[11]

  • Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000-1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[8][11]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Stripping and Reprobing
  • To normalize the p-ERK signal to total ERK, the same membrane can be stripped and reprobed.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Block the membrane again for 1 hour.

  • Incubate with the primary antibody for total ERK (e.g., 1:1000 dilution) overnight at 4°C.

  • Repeat the washing, secondary antibody incubation, and detection steps as described above.

  • The membrane can be stripped and reprobed again for a loading control like β-actin or GAPDH.

Data Presentation and Analysis

Quantitative data from the densitometry analysis of the Western blots should be summarized in a table. The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample. This ratio can then be compared across different treatment conditions.

Example Data Table
TreatmentConcentration (µM)p-ERK/Total ERK Ratio (Normalized to Vehicle)Standard Deviation
Vehicle (DMSO)-1.00± 0.12
Shp2 Inhibitor0.10.75± 0.09
Shp2 Inhibitor10.32± 0.05
Shp2 Inhibitor100.08± 0.02

Troubleshooting

IssuePossible CauseSolution
No or weak p-ERK signal Insufficient stimulation, inactive antibody, inhibitor concentration too high.Optimize stimulation time and concentration. Use a positive control. Test a fresh antibody aliquot. Perform a dose-response of the inhibitor.
High background Insufficient blocking, insufficient washing, antibody concentration too high.Increase blocking time or change blocking agent (BSA vs. milk). Increase wash duration and volume. Optimize primary and secondary antibody concentrations.
Multiple non-specific bands Antibody cross-reactivity, protein degradation.Use a more specific antibody. Ensure protease inhibitors are always used and samples are kept cold.
Inconsistent loading Inaccurate protein quantification, pipetting errors.Be meticulous with protein quantification and loading. Reprobe for a loading control (e.g., β-actin, GAPDH) to normalize.

This protocol provides a robust method for evaluating the efficacy of Shp2 inhibitors by monitoring the phosphorylation status of ERK. Accurate and reproducible results can be obtained by carefully following the outlined steps and optimizing conditions for the specific cell lines and reagents used. This assay is a fundamental tool for the preclinical assessment of Shp2-targeted therapies.

References

Application Notes and Protocols: Immunoprecipitation of Shp2-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Unraveling Shp2-Mediated Signaling

Src homology 2-containing protein tyrosine phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is crucial for intracellular signaling.[1][2] Shp2 is a key regulator in a multitude of cellular processes, including proliferation, survival, differentiation, and migration.[2][3] Its dysregulation is implicated in developmental disorders like Noonan Syndrome and various cancers.[3][4]

Structurally, Shp2 consists of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail.[1][5] In its inactive state, the N-SH2 domain folds into the PTP catalytic pocket, creating an auto-inhibited conformation.[1][3] Upon stimulation by growth factors or cytokines, Shp2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins (e.g., Gab1, IRS-1).[3][6] This interaction, mediated by its SH2 domains, induces a conformational change that relieves auto-inhibition and activates its phosphatase activity.[3]

Shp2 plays a pivotal, and often positive, regulatory role in major signaling cascades, including:

  • RAS-MAPK Pathway: Shp2 is required for the full activation of the RAS/ERK pathway downstream of most RTKs, making it a proto-oncogene.[3][4][7]

  • PI3K-AKT Pathway: Shp2 can modulate this pathway by interacting with scaffolding proteins like Gab1, influencing cell survival and metabolism.[1][2][6]

  • JAK-STAT Pathway: Shp2 is involved in signaling from cytokine receptors and can influence STAT activation.[1][2]

  • PD-1 Signaling: In immune cells, Shp2 is recruited to the inhibitory receptor PD-1 upon its engagement with PD-L1, leading to the dephosphorylation of T-cell receptor (TCR) signaling components and subsequent T-cell inhibition.[4][7][8]

Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are indispensable techniques for studying Shp2. These methods allow for the isolation of Shp2 from a complex cell lysate to identify its interacting partners and substrates. By understanding the composition of Shp2-protein complexes under various cellular conditions, researchers can elucidate its mechanism of action, discover novel substrates, and identify potential therapeutic targets for diseases driven by aberrant Shp2 signaling. An advanced application involves using "substrate-trapping" mutants of Shp2, which bind to substrates but cannot dephosphorylate them, thus stabilizing the transient enzyme-substrate interaction for easier identification.[5][9]

Shp2_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway cluster_jak JAK-STAT Pathway RTK RTK / Cytokine Receptor Adaptor Adaptor Proteins (Gab1, IRS1) RTK->Adaptor JAK JAK RTK->JAK PD1 PD-1 Receptor Shp2 Shp2 PD1->Shp2 Recruits & Activates Grb2 Grb2/SOS Shp2->Grb2 Promotes STAT STAT Shp2->STAT Modulates TCR TCR Signaling Components Shp2->TCR Dephosphorylates (Inhibits) Adaptor->Shp2 Recruits & Activates PI3K PI3K Adaptor->PI3K Ras Ras Grb2->Ras ERK ERK Ras->ERK AKT AKT PI3K->AKT JAK->STAT

Caption: Shp2 integrates signals from receptors to key downstream pathways.

Experimental Protocols

This protocol provides a general framework for the immunoprecipitation of endogenous Shp2 and its associated proteins from cultured mammalian cells.

IP_Workflow start Culture & Stimulate Cells lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (add anti-Shp2 Ab) preclear->ip capture Immune Complex Capture (add Protein A/G beads) ip->capture wash Wash Beads capture->wash elute Elute Complexes wash->elute analysis Analysis (SDS-PAGE / Western Blot) elute->analysis

Caption: General workflow for Shp2 co-immunoprecipitation.

I. Materials and Reagents

Table 1: Recommended Reagent Concentrations & Amounts

Reagent Recommended Amount/Concentration Notes
Cell Lysate 0.5 - 1.0 mg total protein per IP Optimal concentration depends on Shp2 expression levels.[10]
Primary Antibody (Anti-Shp2) 1-2 µg per IP (or dilution recommended by manufacturer) Use an IP-validated antibody. A 1:1000 dilution is a common starting point.[11]
Isotype Control IgG Match concentration of primary antibody Essential negative control to check for non-specific binding.[12]

| Protein A/G Magnetic Beads | 20 µL of bead slurry per IP | Protein A is recommended for rabbit antibodies; Protein G for mouse antibodies.[10][13] |

Table 2: Lysis and Wash Buffer Formulations

Buffer Component Lysis Buffer (Non-denaturing)[10] RIPA Buffer (Stringent)[13] Wash Buffer
Tris-HCl, pH 7.5 20 mM 50 mM 20 mM
NaCl 150 mM 150 mM 150 mM
EDTA 1 mM 1 mM -
EGTA 1 mM 1 mM -
Triton X-100 1% 1% 1%
Sodium deoxycholate - 0.5% -
SDS - 0.1% -
Protease Inhibitor Cocktail 1X 1X 1X
Phosphatase Inhibitors (e.g., Na3VO4, NaF) 1X 1X 1X
PMSF 1 mM (add fresh) 1 mM (add fresh) 1 mM (add fresh)

| Notes | Recommended for preserving protein-protein interactions. | Can disrupt some weaker interactions but may reduce background. | Identical to lysis buffer but can have lower detergent concentration if needed. |

II. Detailed Step-by-Step Protocol

A. Cell Lysate Preparation

  • Culture cells to 80-90% confluency. If required, treat cells with appropriate stimuli (e.g., growth factors) to induce the formation of Shp2-protein complexes.

  • Aspirate the culture medium and wash the cells once with ice-cold PBS.[10]

  • Add 0.5-1.0 mL of ice-cold Lysis Buffer to each 10 cm plate. Incubate on ice for 5 minutes.[10][14]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • To ensure complete lysis and shear nuclear DNA, sonicate the lysate on ice (e.g., three 5-second pulses).[10][14] This is crucial for releasing nuclear and membrane-associated proteins.[13]

  • Clarify the lysate by centrifuging at ~14,000 x g for 10-15 minutes at 4°C.[10]

  • Transfer the supernatant to a new tube. This is the cleared cell lysate. Determine the protein concentration using a standard assay (e.g., BCA).

B. Lysate Pre-Clearing (Highly Recommended)

  • For each IP reaction, aliquot 0.5-1.0 mg of cleared lysate into a new tube.

  • Add 20 µL of Protein A/G magnetic bead slurry to the lysate.

  • Incubate with rotation for 30-60 minutes at 4°C to capture proteins that non-specifically bind to the beads.[12][13]

  • Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard the beads.

C. Immunoprecipitation

  • To the pre-cleared lysate, add the primary anti-Shp2 antibody. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

  • Incubate with gentle rotation overnight at 4°C to form the antibody-antigen complexes.[14]

D. Immune Complex Capture

  • Add 20 µL of fresh Protein A/G magnetic bead slurry to each tube.

  • Incubate with gentle rotation for 1-3 hours at 4°C.[14]

E. Washing

  • Pellet the beads using a magnetic separation rack and discard the supernatant.

  • Resuspend the beads in 500 µL of ice-cold Wash Buffer. Invert the tube several times to wash.

  • Pellet the beads again and discard the supernatant. Repeat the wash step 3-5 times to thoroughly remove non-specifically bound proteins.

F. Elution

  • After the final wash, remove all residual supernatant.

  • Add 20-40 µL of 3X SDS-PAGE sample buffer (containing a reducing agent like DTT) directly to the bead pellet.[10]

  • Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.

  • Pellet the beads on the magnetic rack and carefully collect the supernatant, which contains the eluted Shp2-protein complexes.

G. Analysis

  • Load the eluate onto an SDS-PAGE gel for electrophoresis.

  • Include a sample of the initial "input" lysate to verify the presence of the proteins of interest before IP.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Perform a Western blot analysis using antibodies against Shp2 (to confirm successful pulldown) and antibodies against suspected interacting proteins.

Advanced Application: Substrate Trapping

Because the interaction between a phosphatase and its substrate is often transient, identifying Shp2 substrates can be challenging. A powerful technique uses a catalytically inactive "substrate-trapping" mutant of Shp2.[5] This mutant can bind to its phosphorylated substrate but cannot catalyze the removal of the phosphate group, effectively "trapping" it in a stable complex that is ideal for co-immunoprecipitation.[5][9]

Substrate_Trapping cluster_wt Wild-Type Shp2 IP cluster_mutant Substrate-Trapping Mutant IP wt_shp2 Active Shp2 p_substrate Phospho-Substrate (pY) wt_shp2->p_substrate Binds (Transient) product Dephospho-Substrate (Y) p_substrate->product Dephosphorylates product->wt_shp2 Dissociates Quickly mut_shp2 Inactive Mutant Shp2 p_substrate2 Phospho-Substrate (pY) mut_shp2->p_substrate2 Binds & 'Traps' p_substrate2->mut_shp2 Stable Complex Formed (Ideal for Co-IP)

Caption: Comparison of Wild-Type vs. Substrate-Trapping Shp2 interactions.

Troubleshooting

Table 3: Common IP Problems and Solutions

Problem Possible Cause(s) Recommended Solution(s)
No/Low Signal of Target Protein - Protein not expressed or at very low levels.- Antibody cannot recognize the native protein.- Lysis buffer is too harsh, disrupting the epitope or protein complexes.[13]- Insufficient antibody or beads. - Confirm protein presence in the input lysate via Western blot.- Use a different, IP-validated antibody.- Use a milder, non-denaturing lysis buffer (e.g., without SDS/deoxycholate).[13]- Optimize antibody and bead concentrations.[15]
High Background / Non-specific Bands - Insufficient washing.- Non-specific binding of proteins to the beads or control IgG.- Antibody concentration is too high. - Increase the number of wash steps or the stringency of the wash buffer.- Always perform lysate pre-clearing.[13]- Include an isotype IgG control to identify bands binding non-specifically to the antibody.- Titrate the primary antibody to find the optimal concentration.

| Heavy/Light Chains Obscure Protein of Interest | - The Western blot secondary antibody detects the denatured IgG heavy (~50 kDa) and light (~25 kDa) chains from the IP antibody. | - Use an IP/Western Blot antibody from a different host species (e.g., IP with rabbit anti-Shp2, blot with mouse anti-partner).[13]- Use light-chain specific secondary antibodies.- Cross-link the antibody to the beads before incubation with the lysate. |

References

Application Notes and Protocols for Shp2-IN-14 in Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shp2-IN-14 is a potent, orally active, allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers. By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to anti-proliferative effects in cancer cells. These application notes provide detailed protocols for the preparation and use of this compound for in vitro cell-based assays.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValue
Molecular Formula C₂₂H₂₀Cl₂N₈O
Molecular Weight 483.35 g/mol
CAS Number 2673400-91-2
Appearance Crystalline solid
Purity >98%
IC₅₀ 7 nM (for SHP2 enzymatic activity)[1]

Signaling Pathway of SHP2 Inhibition

SHP2 acts as a critical scaffold and catalytic enzyme downstream of activated RTKs. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS1, is recruited to the plasma membrane. SHP2 is also recruited to these signaling complexes and, through its phosphatase activity, is thought to remove inhibitory phosphates, leading to the full activation of RAS. Activated RAS (RAS-GTP) then initiates the MAPK cascade (RAF-MEK-ERK), promoting cell proliferation, survival, and differentiation. This compound, as an allosteric inhibitor, locks SHP2 in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the RAS-ERK pathway.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS1 Grb2-SOS1 Complex RTK->Grb2_SOS1 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits RAS_GDP RAS-GDP (Inactive) Grb2_SOS1->RAS_GDP SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activation SHP2_active->RAS_GDP promotes exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2_IN_14 This compound Shp2_IN_14->SHP2_inactive stabilizes

Caption: SHP2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound powder. For example, to a 1 mg vial of this compound (MW: 483.35 g/mol ), add 206.88 µL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for up to 6 months or at -80°C for longer-term storage.

Cell Treatment Protocol

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO₂.

  • The following day, prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentrations will depend on the cell line and the specific assay, but a typical starting range is between 1 nM and 10 µM.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, proceed with the desired downstream analysis, such as a cell viability assay or western blotting.

Cell Viability Assay (MTT or similar)

Materials:

  • Cells treated with this compound as described above

  • MTT reagent (or other viability reagents like WST-1, PrestoBlue)

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add the MTT reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Quantitative Data

The inhibitory activity of this compound has been demonstrated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ (nM)
NCI-H358Non-Small Cell Lung CancerData not publicly available, but in vivo efficacy demonstrated[1]
Enzymatic Assay -7

Note: Specific IC₅₀ values for this compound in a broad range of cell lines are not yet widely published. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest. For reference, other potent SHP2 inhibitors like SHP099 and RMC-4550 have shown IC₅₀ values in the nanomolar to low micromolar range in various cancer cell lines.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM This compound Stock in DMSO Prepare_Dilutions Prepare Serial Dilutions in Culture Medium Prepare_Stock->Prepare_Dilutions Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells with This compound Seed_Cells->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Western_Blot Perform Western Blot (e.g., p-ERK, ERK) Incubate->Western_Blot Data_Analysis Analyze Data & Determine IC50 Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for cell treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in cancer biology and for the development of novel anti-cancer therapeutics. The protocols outlined in these application notes provide a framework for the effective use of this compound in cell-based experiments. It is recommended that researchers optimize these protocols for their specific experimental systems.

References

Assessing the Effects of Shp2-IN-14 on Cell Proliferation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cellular effects of Shp2-IN-14, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The provided protocols and background information are intended to enable researchers to effectively evaluate the anti-proliferative activity of this compound in relevant cancer cell line models.

Introduction to SHP2 and its Role in Cancer

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in human cancers and drives cell proliferation, survival, and differentiation.[2] Upon RTK activation, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated and positively modulates RAS activation.[2] Given its critical role in oncogenic signaling, SHP2 has emerged as a promising therapeutic target for the development of novel cancer therapies.[3][4][5]

Mechanism of Action of SHP2 Inhibitors

This compound belongs to a class of allosteric inhibitors that target a binding pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This prevents the N-SH2 domain from binding to the protein tyrosine phosphatase (PTP) domain, thereby blocking SHP2's catalytic activity. By inhibiting SHP2, these compounds can effectively block downstream signaling through the RAS-MAPK pathway, leading to a reduction in phosphorylated ERK (pERK) levels and ultimately inhibiting cancer cell proliferation.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h treatment
Example: KYSE-520Esophageal Squamous Cell CarcinomaData to be determined
Example: NCI-H358Non-Small Cell Lung CancerData to be determined
Example: MIA PaCa-2Pancreatic CancerData to be determined

Table 2: Effect of this compound on Colony Formation

Cell LineConcentration of this compound (µM)Number of Colonies (Mean ± SD)Inhibition of Colony Formation (%)
Example: KYSE-520Vehicle ControlData to be determined0
0.1Data to be determinedData to be determined
1Data to be determinedData to be determined
10Data to be determinedData to be determined

Signaling Pathway and Experimental Workflow Diagrams

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS1 SOS1 Grb2->SOS1 recruits RAS RAS SOS1->RAS activates SHP2->RAS promotes activation Shp2_IN_14 This compound Shp2_IN_14->SHP2 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK phosphorylation Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation Experimental_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture mtt MTT Assay (Cell Viability) cell_culture->mtt colony Colony Formation Assay (Clonogenic Survival) cell_culture->colony western Western Blot (pERK/ERK) cell_culture->western data_analysis Data Analysis (IC50, Colony Inhibition, pERK levels) mtt->data_analysis colony->data_analysis western->data_analysis end End data_analysis->end

References

Troubleshooting & Optimization

Shp2-IN-14 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent allosteric SHP2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also referred to as compound 27 in some literature, is a potent, orally active allosteric inhibitor of the protein tyrosine phosphatase Shp2, with a reported IC50 of 7 nM. It functions by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of the enzyme, preventing its activation and downstream signaling.

Q2: What are the known on-target effects of this compound?

By inhibiting Shp2, this compound blocks the RAS-MAPK signaling pathway, which is crucial for the proliferation and survival of various cancer cells. This leads to an anti-tumor effect in preclinical models. The on-target effects can be monitored by assessing the phosphorylation levels of downstream effectors such as ERK.

Q3: What are the potential off-target effects of this compound in kinase assays?

This compound belongs to a series of pyrimidinone-based allosteric SHP2 inhibitors that have been developed for high selectivity. While specific kinase panel screening data for this compound (compound 27) is not publicly available, a closely related and more advanced compound from the same series, IACS-15414 (compound 30), has been shown to have no off-target activities, including no hERG liability up to 100 μM[1][2]. This suggests that this compound is also likely to be highly selective with minimal off-target effects on kinases.

However, researchers should be aware of a potential class-wide off-target effect of allosteric SHP2 inhibitors. Recent studies have shown that some allosteric SHP2 inhibitors can accumulate in lysosomes and inhibit autophagy in a manner that is independent of their SHP2 inhibitory activity[3]. This could have implications for cellular viability and response to treatment.

Q4: I am observing unexpected cellular effects that do not seem to be related to MAPK pathway inhibition. What could be the cause?

If you observe cellular effects that cannot be attributed to the inhibition of the RAS-MAPK pathway, consider the following possibilities:

  • Autophagy Inhibition: As mentioned in Q3, allosteric SHP2 inhibitors may have an off-target effect on autophagy. You can assess autophagic flux in your experimental system to determine if this is a contributing factor.

  • Compound Specific Off-Targets: Although the chemical series is reported to be highly selective, the specific off-target profile of this compound has not been published. It is possible it may interact with other proteins at high concentrations.

  • Experimental Artifacts: Ensure proper experimental controls are in place to rule out artifacts related to compound solubility, stability, or cytotoxicity at the concentrations used.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent IC50 values in cellular assays. 1. Cell line dependency. 2. Variations in assay conditions (e.g., cell density, serum concentration). 3. Compound stability or solubility issues.1. Confirm that the cell line is dependent on SHP2 signaling for proliferation. 2. Standardize all assay parameters. 3. Ensure complete solubilization of the compound and check for precipitation during the assay. Prepare fresh stock solutions.
Lack of correlation between biochemical and cellular potency. 1. Poor cell permeability. 2. Active efflux from cells by transporters. 3. Rapid metabolism of the compound in cells.1. Assess cell permeability using standard assays. 2. Use efflux pump inhibitors (e.g., verapamil) as a control to see if cellular potency increases. 3. Evaluate the metabolic stability of the compound in the cell line of interest.
Unexpected toxicity in cell culture. 1. High compound concentration leading to off-target effects. 2. Inhibition of autophagy. 3. Solvent toxicity.1. Perform a dose-response curve to determine the therapeutic window. Use the lowest effective concentration. 2. Monitor markers of autophagy (e.g., LC3-II accumulation). 3. Ensure the final solvent concentration is non-toxic to the cells.

Data Presentation

As specific off-target kinase data for this compound is not available, the following table presents the selectivity of other classes of SHP2 inhibitors to provide a general understanding of potential off-target liabilities to consider during troubleshooting.

Table 1: Off-Target Effects of Other Investigated SHP2 Inhibitors

InhibitorInhibitor ClassKnown Off-TargetsReference
IIB-08, 11a-1, GS-493Active Site-TargetingPDGFRβ (in cells)[4]
GS-493Active Site-TargetingSRC (in vitro)[4]
Various Allosteric InhibitorsAllostericLysosomal function (autophagy inhibition)[3]

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling

To assess the potential off-target effects of this compound on kinases, a broad kinase panel screening is recommended.

  • Service Provider: Engage a commercial vendor that offers kinase screening services (e.g., Eurofins, Reaction Biology).

  • Panel Selection: Choose a comprehensive panel that includes a diverse representation of the human kinome.

  • Compound Concentration: Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) to identify initial hits.

  • Data Analysis: Analyze the percentage of inhibition for each kinase.

  • Follow-up: For any kinases showing significant inhibition (typically >50%), perform dose-response experiments to determine the IC50 value.

Protocol 2: Assessing Autophagic Flux

This protocol provides a general workflow to investigate the potential off-target effect of this compound on autophagy using LC3-II as a marker.

  • Cell Culture: Plate cells of interest and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include a positive control for autophagy induction (e.g., starvation, rapamycin) and a negative control (vehicle). To measure autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) in combination with this compound.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against LC3 (to detect both LC3-I and LC3-II) and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

  • Data Analysis: Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of this compound, especially when further increased in the presence of an autophagy inhibitor, suggests a blockage in autophagic flux.

Visualizations

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Shp2 SHP2 Grb2->Shp2 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Shp2->Ras Activates Shp2_IN_14 This compound Shp2_IN_14->Shp2 Inhibits

Caption: Simplified RAS-MAPK signaling pathway showing the role of SHP2 and the inhibitory action of this compound.

Troubleshooting_Logic Start Unexpected Cellular Effect Observed with this compound Check_MAPK Is MAPK pathway (pERK) inhibited? Start->Check_MAPK On_Target Effect is likely on-target Check_MAPK->On_Target Yes Off_Target Consider Off-Target Effects or Experimental Artifacts Check_MAPK->Off_Target No Check_Autophagy Assess Autophagic Flux (e.g., LC3-II levels) Off_Target->Check_Autophagy Autophagy_Effect Effect may be due to autophagy inhibition Check_Autophagy->Autophagy_Effect Altered Other_Off_Target Consider other unknown off-targets or artifacts Check_Autophagy->Other_Off_Target Unaltered Experimental_Workflow_Autophagy cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Analysis cluster_analysis Data Analysis Start Plate Cells Treatment Treat with this compound +/- Autophagy Inhibitor Start->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot for LC3-I/II & Loading Control Lysis->WB Quantify Quantify LC3-II levels WB->Quantify Conclusion Determine Impact on Autophagic Flux Quantify->Conclusion

References

Technical Support Center: Mechanisms of Resistance to Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to allosteric SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to allosteric SHP2 inhibitors?

A1: Acquired resistance to allosteric SHP2 inhibitors primarily arises through two main mechanisms:

  • On-target SHP2 mutations: Specific mutations in the PTPN11 gene, which encodes SHP2, can prevent the binding of allosteric inhibitors. These mutations often stabilize the active, open conformation of SHP2, reducing the inhibitor's ability to lock it in the inactive state.[1][2]

  • Reactivation of downstream signaling pathways: The most common mechanism is the reactivation of the RAS-MAPK pathway, which SHP2 positively regulates.[3][4][5] This can occur through various means, including:

    • Feedback activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can lead to a rapid feedback loop that increases the activation of upstream RTKs, such as FGFR and EGFR.[3][4][5][6] This heightened RTK signaling can overcome the effects of SHP2 inhibition.

    • Mutations in downstream effectors: While less commonly reported as a primary resistance mechanism to SHP2 inhibitors alone, mutations in genes downstream of SHP2, such as KRAS, can drive resistance in combination therapy settings.

Q2: A specific PTPN11 mutation, E76K, has been mentioned in the literature. How does this mutation confer resistance?

A2: The E76K mutation is an oncogenic mutation that confers resistance to allosteric SHP2 inhibitors by shifting the conformational equilibrium of the SHP2 protein.[2] Normally, wild-type SHP2 exists in an equilibrium between a closed, inactive state and an open, active state. Allosteric inhibitors bind to a pocket in the closed conformation, stabilizing it. The E76K mutation, however, disrupts the interface between the N-SH2 and PTP domains, shifting the equilibrium towards the open, active conformation.[2] This has two consequences:

  • The inhibitor has a much lower affinity for the predominantly open conformation of the E76K mutant.[2]

  • The intrinsic phosphatase activity of the E76K mutant is significantly higher than the wild-type protein.[2]

Therefore, a much higher concentration of the inhibitor is required to achieve a therapeutic effect in cells expressing the E76K mutant.[2]

Q3: We are observing a rebound in ERK phosphorylation shortly after treating our cells with a SHP2 inhibitor. What is the likely cause?

A3: A rapid rebound in phosphorylated ERK (p-ERK) levels is a hallmark of adaptive resistance to SHP2 inhibitors, particularly in cancer cells driven by RTKs like FGFR.[3][4][5] This phenomenon is often due to a rapid feedback activation of the upstream RTK.[3][4][5] The inhibition of SHP2 initially dampens the MAPK pathway, leading to a decrease in p-ERK. However, this can trigger a feedback loop that leads to the upregulation and activation of the driving RTK, which then signals strongly enough to overcome SHP2 inhibition and reactivate the MAPK pathway.[3][4][5] This rebound can occur within a few hours of treatment.[3][4][5]

Q4: Can resistance to SHP2 inhibitors be mediated by SHP2-independent mechanisms?

A4: Yes, SHP2-independent mechanisms of resistance have been observed. For example, in certain contexts, such as in some BRAF(V600E) mutant colorectal and thyroid tumors, resistance to MAPK pathway inhibitors (which can be overcome by SHP2 inhibitors in sensitive models) is driven by FGFR-mediated reactivation of the pathway in a manner that does not require SHP2.[7] In these "SHP2-negative" cells, SHP2 activity is very low, and therefore, SHP2 inhibitors are ineffective.[7]

Q5: What is the role of SHP2 phosphorylation in resistance to allosteric inhibitors?

A5: Phosphorylation of SHP2 at specific tyrosine residues can confer resistance to allosteric inhibitors. For instance, phosphorylation of Tyr-62, which is located in the N-SH2 domain, prevents the binding of allosteric inhibitors like SHP099.[8] This is because the binding of the inhibitor requires the N-SH2 domain to be engaged with the PTP domain in the closed, inactive conformation. Phosphorylation at Tyr-62 disrupts this interaction, favoring the open, active state of SHP2, to which the inhibitor cannot bind effectively.[8] This can be part of a feedback loop where the upstream RTK that is activated upon SHP2 inhibition phosphorylates SHP2, leading to resistance.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays after SHP2 inhibitor treatment.

Possible Cause Troubleshooting Suggestion
Cell line heterogeneity Ensure you are using a clonal population or a well-characterized cell line. Perform STR profiling to authenticate your cell line.
Incorrect inhibitor concentration Verify the IC50 of your inhibitor in your specific cell line using a dose-response curve. Ensure the inhibitor is properly dissolved and stored.
Assay timing The cytostatic or cytotoxic effects of SHP2 inhibitors can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay.
Confluency of cells Cell density can affect the response to inhibitors. Seed cells at a consistent density for all experiments and ensure they are in the exponential growth phase at the start of the experiment.
Reagent variability Use the same batch of reagents (e.g., FBS, media, assay kits) for a set of experiments to minimize variability.

Issue 2: No significant decrease in p-ERK levels observed by Western blot after SHP2 inhibitor treatment.

Possible Cause Troubleshooting Suggestion
Rapid p-ERK rebound As discussed in the FAQs, a rebound in p-ERK can occur quickly. Harvest cell lysates at early time points (e.g., 30 minutes, 1 hour, 2 hours) after inhibitor treatment to capture the initial decrease in p-ERK before the rebound.[3][4][5]
Ineffective inhibitor concentration Confirm that you are using a concentration of the inhibitor that is sufficient to engage the target in your cells. This can be verified with a dose-response experiment looking at p-ERK levels.
SHP2-independent pathway activation The MAPK pathway in your cell line may be activated by a mechanism that is independent of SHP2.[7] Consider investigating other upstream activators of RAS.
Antibody issues Ensure your primary and secondary antibodies are validated and working correctly. Run positive and negative controls. Use a loading control (e.g., total ERK, actin, tubulin) to ensure equal protein loading.
Lysate preparation Prepare lysates quickly on ice and include phosphatase and protease inhibitors to prevent dephosphorylation of your target proteins.

Issue 3: Difficulty generating SHP2 inhibitor-resistant cell lines.

Possible Cause Troubleshooting Suggestion
Insufficient inhibitor concentration Start with a concentration around the IC50 for your cell line and gradually increase the concentration in a stepwise manner as the cells adapt.
Treatment duration Generating resistant lines can take several weeks to months. Be patient and maintain consistent culture conditions and inhibitor concentrations.
Cell line viability If the initial inhibitor concentration is too high, it may lead to widespread cell death rather than the selection of resistant clones. Start with a lower, sub-lethal dose.
Clonal selection Once a resistant population emerges, you may need to perform single-cell cloning to isolate and expand individual resistant clones for detailed characterization.

Quantitative Data Summary

Table 1: Examples of SHP2 Inhibitor Concentrations and Effects

InhibitorCell Line(s)ConcentrationObserved EffectReference
SHP099PDAC cells10 µMIn combination with a MEK inhibitor, prevents MEK-inhibitor-evoked ERK pathway reactivation.[9]
SHP099FGFR-driven cancer cellsHigh dosesCan block the rebound of p-ERK levels.[3][4]
TNO155ALK-mutant neuroblastoma cellsBelow IC50Synergistic reduction in cell growth when combined with ALK inhibitors.[10]
SHP099BRAF(V600E) colorectal tumor xenograftsNot specifiedIn combination with dabrafenib and trametinib, suppressed tumor growth.[11]

Table 2: Key Signaling Events in SHP2 Inhibitor Resistance

Cell ContextSignaling EventTime FrameKey Proteins InvolvedReference
FGFR-driven cancersp-ERK rebound after initial decreaseWithin 2 hoursFGFR, p-ERK, SPRY family proteins[3][4][5]
FLT3-ITD AMLAdaptive resistance developmentProlonged in vitro treatmentFLT3, SHP2 (p-Tyr-62)[8]
KRAS-mutant cancersAbrogation of MEK-inhibitor-induced RAS-GTP loading48 hoursSHP2, KRAS-GTP[9]

Experimental Protocols

1. Immunoblotting for Phosphorylated ERK (p-ERK)

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the SHP2 inhibitor at the desired concentration for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).

  • Lysate Preparation:

    • Aspirate media and wash cells once with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK and a loading control (e.g., actin).

2. RAS Activity Assay (GTP-RAS Pulldown)

  • Cell Treatment and Lysis: Treat cells as required. Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol) supplemented with protease and phosphatase inhibitors.

  • Pulldown Assay:

    • Normalize lysate concentrations.

    • Incubate 500-1000 µg of lysate with GST-tagged Raf-1 RAS Binding Domain (RBD) beads for 1 hour at 4°C with gentle rocking.

    • Wash the beads three to four times with lysis buffer.

    • Elute the bound proteins by boiling the beads in Laemmli sample buffer.

  • Immunoblotting:

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with antibodies against specific RAS isoforms (e.g., pan-RAS, KRAS, NRAS).

    • Analyze a portion of the total cell lysate to determine the total amount of each RAS isoform.

3. CRISPR/Cas9 Knockout Screen for Resistance Genes

  • Library Transduction: Transduce a Cas9-expressing cell line with a genome-wide or targeted CRISPR knockout library (e.g., lentiviral library).

  • Selection and Treatment:

    • Select for transduced cells (e.g., with puromycin).

    • Split the cell population into two groups: one treated with DMSO (vehicle) and the other with the SHP2 inhibitor at a concentration that inhibits growth.

  • Cell Passaging: Passage the cells for several weeks, maintaining the selective pressure of the inhibitor in the treatment group.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from both the DMSO and inhibitor-treated populations at the end of the experiment.

    • Extract genomic DNA.

    • Amplify the sgRNA-encoding regions using PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA.

  • Data Analysis: Identify sgRNAs that are enriched in the inhibitor-treated population compared to the DMSO-treated population. The genes targeted by these enriched sgRNAs are candidate resistance genes.

Visualizations

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, FGFR) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 RAS_GDP RAS-GDP SOS1->RAS_GDP GEF activity Grb2->SOS1 recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->SOS1 activates RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GAP activity RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Transcription Gene Transcription (Proliferation, Survival) ERK_nucleus->Transcription

Caption: Canonical SHP2 signaling pathway downstream of RTKs.

Resistance_Mechanisms cluster_mechanisms Mechanisms of Resistance SHP2i Allosteric SHP2 Inhibitor SHP2_inactive SHP2 (Inactive) SHP2i->SHP2_inactive stabilizes SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active activation blocked MAPK_Pathway MAPK Pathway (RAS-RAF-MEK-ERK) SHP2_active->MAPK_Pathway activates Cell_Growth Inhibition of Cell Growth MAPK_Pathway->Cell_Growth leads to Resistance Resistance Mutation PTPN11 Mutation (e.g., E76K) Mutation->SHP2_active stabilizes Mutation->Resistance RTK_Feedback RTK Feedback Activation RTK_Feedback->MAPK_Pathway reactivates RTK_Feedback->Resistance SHP2_Phospho SHP2 Phosphorylation (e.g., pY62) SHP2_Phospho->SHP2i prevents binding SHP2_Phospho->Resistance Bypass Bypass Tracks (SHP2-independent) Bypass->MAPK_Pathway reactivates Bypass->Resistance Experimental_Workflow cluster_analysis Analysis of Resistant Cells start Sensitive Cell Line treatment Treat with SHP2 Inhibitor start->treatment observe Observe Resistance (Regrowth) treatment->observe genomic Genomic Analysis (PTPN11 sequencing) observe->genomic phospho Phosphoproteomics (p-RTK, p-SHP2, p-ERK) observe->phospho biochem Biochemical Assays (RAS-GTP pulldown) observe->biochem end Identify Resistance Mechanism genomic->end phospho->end biochem->end

References

troubleshooting Shp2 inhibitor solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SHP2 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing stock solutions of SHP2 inhibitors?

A1: For most SHP2 inhibitors, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For example, SHP099 can be dissolved in DMSO to create a stock solution.[1] It is crucial to use fresh, high-quality DMSO as moisture absorption can reduce the inhibitor's solubility.[1] Once prepared, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and decreased activity.

Q2: How should I store my SHP2 inhibitor stock solutions?

A2: Stock solutions should be stored at -20°C or -80°C.[1][2] For long-term storage (up to 6 months), -80°C is preferable. For shorter-term storage (up to 1 month), -20°C is acceptable.[1] Always refer to the manufacturer's specific storage recommendations for the particular inhibitor you are using.

Q3: My SHP2 inhibitor is precipitating when I add it to my aqueous cell culture medium. What should I do?

A3: Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds dissolved in DMSO.[3] The high concentration of the inhibitor in DMSO is diluted in the aqueous medium, where its solubility is much lower. Here are a few troubleshooting steps:

  • Increase the final DMSO concentration in your media: While high concentrations of DMSO can be toxic to cells, a slight increase might be tolerable and can help keep the inhibitor in solution. It is important to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[3]

  • Warm the media: Gently warming the cell culture media to 37°C before and after adding the inhibitor can sometimes help with solubility.[4]

  • Use a lower concentration of the inhibitor: If your experimental design allows, using a lower final concentration of the inhibitor might prevent it from exceeding its solubility limit in the aqueous media.

  • Prepare a fresh dilution: Instead of adding a small volume of a very high concentration stock, try making an intermediate dilution of your stock solution in media before adding it to your final culture.

Q4: How can I assess the stability of my SHP2 inhibitor under my experimental conditions?

A4: To assess the stability of your SHP2 inhibitor, you can perform a forced degradation study. This involves subjecting the inhibitor to various stress conditions such as heat, light, humidity, and different pH levels (acidic and basic conditions).[5][6][7] The degradation of the parent compound and the formation of any degradation products can then be monitored using a stability-indicating analytical method, such as HPLC.[8][9][10]

Q5: What is the difference between kinetic and thermodynamic solubility?

A5: Kinetic solubility refers to the concentration of a compound that dissolves when a stock solution (usually in DMSO) is added to an aqueous buffer and is measured before it reaches equilibrium. It is often a higher value and is useful for high-throughput screening in early drug discovery.[11][12][13][14] Thermodynamic solubility, on the other hand, is the true equilibrium solubility of a compound in a specific solvent system, where the solid compound is in equilibrium with the dissolved compound. This measurement is more time-consuming but provides a more accurate representation of the compound's intrinsic solubility and is crucial for later-stage drug development and formulation.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of the SHP2 inhibitor.

This could be due to several factors related to solubility and stability.

A Inconsistent/Low Activity B Check Stock Solution A->B  Is the stock solution properly prepared and stored? C Precipitation in Assay? A->C  Is the inhibitor precipitating in the assay medium? D Inhibitor Degradation? A->D  Could the inhibitor have degraded? E Prepare Fresh Stock B->E  No/Unsure H Improper Storage? B->H  Yes F Optimize Solubilization C->F  Yes (See Issue 2) G Perform Stability Test D->G  Possible (See Stability Protocols) I Review Storage Conditions H->I  Verify -20°C/-80°C and aliquotting.

Troubleshooting Decision Tree for Low Inhibitor Activity

Issue 2: Visible precipitation of the inhibitor in cell culture wells or assay plates.

Precipitation can significantly impact the effective concentration of the inhibitor and lead to unreliable results.

A Precipitation Observed B Final Concentration Too High? A->B  Is the final concentration near the solubility limit? D DMSO Concentration Too Low? A->D  Is the final DMSO concentration very low? F Media Conditions? A->F  Are there issues with the media? H Use Sonication/Vortexing? A->H  Have you tried to aid dissolution? C Lower Final Concentration B->C  Yes E Increase DMSO (check cell tolerance) D->E  Yes G Pre-warm media, check for incompatible components F->G  Possible I Briefly sonicate/vortex upon dilution H->I  No

Troubleshooting Decision Tree for Inhibitor Precipitation

Quantitative Data Summary

SHP2 InhibitorMolecular WeightSolventSolubilityReference
TNO155 421.9 g/mol Water0.736 mM[11]
DMSO84 mg/mL (~199 mM)[16]
SHP099 352.26 g/mol DMSO70 mg/mL (~199 mM)[15]
WaterInsoluble[15]
EthanolInsoluble[15]
SHP099 HCl 388.72 g/mol DMSO38 mg/mL (~98 mM)[6]
Water3 mg/mL (~7.7 mM)[6]
EthanolInsoluble[6]
RMC-4550 437.4 g/mol DMSOSoluble[14]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of an SHP2 inhibitor.

A Prepare high-concentration stock solution in DMSO B Serially dilute stock solution in DMSO A->B C Add dilutions to aqueous buffer (e.g., PBS) B->C D Incubate for a short period (e.g., 1-2 hours) at room temperature C->D E Measure turbidity or analyze supernatant after filtration/centrifugation D->E F Determine highest concentration without precipitation E->F

Workflow for Kinetic Solubility Assay

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the SHP2 inhibitor in 100% DMSO.

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.[11]

  • Measurement:

    • Turbidimetric Method: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[12] An increase in turbidity indicates precipitation.

    • Filtration/Centrifugation Method: Alternatively, filter the samples through a filter plate or centrifuge the plate to pellet any precipitate. Analyze the concentration of the inhibitor in the supernatant using HPLC-UV or LC-MS/MS.[11]

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show significant precipitation compared to a blank control.

Protocol 2: Thermodynamic Solubility Assay

This protocol outlines a method for determining the equilibrium solubility of an SHP2 inhibitor.

A Add excess solid inhibitor to aqueous buffer B Incubate with agitation for an extended period (e.g., 24-48 hours) A->B C Ensure equilibrium is reached B->C D Filter or centrifuge to remove undissolved solid C->D E Quantify inhibitor concentration in the supernatant via HPLC-UV or LC-MS/MS D->E

Workflow for Thermodynamic Solubility Assay

Methodology:

  • Sample Preparation: Add an excess amount of the solid SHP2 inhibitor to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The amount should be sufficient to ensure that a saturated solution is formed and solid material remains.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[12]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution by filtration through a low-binding filter (e.g., 0.45 µm PVDF) or by centrifugation at high speed.

  • Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved inhibitor using a validated HPLC-UV or LC-MS/MS method against a standard curve.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the inhibitor in that specific buffer and temperature.

Protocol 3: Forced Degradation Study

This protocol provides a framework for assessing the stability of an SHP2 inhibitor under various stress conditions.

Methodology:

  • Prepare Solutions: Prepare solutions of the SHP2 inhibitor in appropriate solvents for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Incubate the inhibitor solution with 0.1 N HCl at a specified temperature (e.g., 60°C) for a set time.

    • Base Hydrolysis: Incubate the inhibitor solution with 0.1 N NaOH at a specified temperature for a set time.

    • Oxidation: Treat the inhibitor solution with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[5]

    • Thermal Degradation: Expose a solid sample or a solution of the inhibitor to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution of the inhibitor to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

  • Time Points: Collect samples at various time points during the stress testing.

  • Analysis: Analyze the samples using a stability-indicating HPLC method that can separate the intact inhibitor from any degradation products.

  • Data Analysis: Quantify the amount of remaining intact inhibitor and any major degradation products to determine the degradation pathway and rate. The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[5][6]

SHP2 Signaling Pathway

SHP2 is a protein tyrosine phosphatase that plays a crucial role in several signaling pathways, including the RAS/MAPK pathway, which is critical for cell proliferation, differentiation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates SHP2->RAS Promotes Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Simplified SHP2-Mediated RAS/MAPK Signaling Pathway

References

Shp2-IN-14 cytotoxicity in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Shp2-IN-14 and related Shp2 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cytotoxicity of Shp2 inhibitors in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our non-cancerous cell line after treatment with a Shp2 inhibitor. What are the potential causes?

A1: Unexpected cytotoxicity in non-cancerous cell lines can stem from several factors:

  • On-target effects: Shp2 is a crucial signaling node in normal cellular processes. Inhibition of Shp2 can disrupt essential pathways, leading to reduced cell viability. Shp2 is involved in signaling downstream of various growth factors and cytokines, playing a role in cell survival, proliferation, and differentiation.[1][][3] For instance, in endothelial cells, Shp2 is essential for survival and growth.[4]

  • Off-target effects: The inhibitor may be acting on other cellular targets besides Shp2, leading to toxicity. Some Shp2 inhibitors have been reported to have off-target effects on protein tyrosine kinases (PTKs).[5][6][7] Additionally, certain allosteric Shp2 inhibitors have been found to induce vacuolization and inhibit autophagy in an Shp2-independent manner.

  • Cell line sensitivity: Different non-cancerous cell lines exhibit varying degrees of sensitivity to Shp2 inhibition. This can be due to differences in their reliance on Shp2-mediated signaling pathways.

  • Experimental conditions: Factors such as inhibitor concentration, treatment duration, and cell culture conditions can all influence the observed cytotoxicity.

Q2: What are the known off-target effects of Shp2 inhibitors that could contribute to cytotoxicity in non-cancerous cells?

A2: While many Shp2 inhibitors are designed for high selectivity, off-target activities have been reported and can contribute to cytotoxicity. Some active-site targeting Shp2 inhibitors have been shown to have off-target effects on receptor tyrosine kinases like PDGFRβ.[5][6][7] More recently, some allosteric inhibitors, such as SHP099, have been reported to have potential off-target effects, although they are generally considered highly selective.[5][6] Researchers should be cautious and consider that the biological effects of some inhibitors may not be solely attributable to Shp2 inhibition.[5][6]

Q3: Which signaling pathways in non-cancerous cells are affected by Shp2 inhibition and could lead to cytotoxicity?

A3: Shp2 is a key positive regulator of the Ras-ERK MAP kinase pathway, which is crucial for cell proliferation and survival in response to growth factors.[1][3][8] Inhibition of Shp2 can therefore suppress this pro-survival pathway. In endothelial cells, for example, the Shp2 inhibitor SHP099 has been shown to inhibit ERK1/2 signaling while stimulating the pro-apoptotic STAT3 pathway.[4] Shp2 is also involved in PI3K/AKT and JAK/STAT signaling in various cell types.[3][8] Disruption of these pathways can impact cell viability.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at expected therapeutic concentrations in a non-cancerous cell line.
Possible Cause Troubleshooting Step
High on-target toxicity 1. Perform a dose-response curve: Determine the IC50 value of the inhibitor in your specific cell line to find a suitable concentration range. 2. Reduce treatment duration: Shorter exposure times may mitigate cytotoxic effects while still allowing for the observation of the desired biological outcome. 3. Use a different non-cancerous cell line: If possible, switch to a cell line that is less dependent on Shp2 signaling for survival.
Off-target effects 1. Test a structurally different Shp2 inhibitor: If another inhibitor with a different chemical scaffold shows less cytotoxicity, the effect may be off-target. 2. Perform a rescue experiment: If a drug-resistant mutant of Shp2 can reverse the cytotoxic phenotype, it suggests the effect is on-target. 3. Consult the literature for known off-target effects of the specific inhibitor being used.
Cell culture conditions 1. Ensure optimal cell health: Use cells at a low passage number and ensure they are healthy and actively proliferating before treatment. 2. Check for contamination: Mycoplasma or other microbial contamination can sensitize cells to chemical treatments.
Problem 2: Inconsistent cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Variability in cell seeding density Standardize cell seeding: Use a consistent cell number for each experiment, as cytotoxicity can be density-dependent.
Inhibitor instability Prepare fresh inhibitor solutions: Some inhibitors may be unstable in solution. Prepare fresh stock solutions and dilutions for each experiment.
Fluctuations in incubation conditions Maintain consistent incubator conditions: Ensure stable temperature, CO2, and humidity levels.

Data Presentation

Table 1: Summary of Reported Cytotoxicity of Shp2 Inhibitors in Non-Cancerous Cell Lines

InhibitorCell LineAssay TypeIC50 / EC50ObservationsReference
SHP099 Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation AssayNot specifiedReduced cell proliferation and induced cell death.[4]
SHP099 Mouse Embryonic Fibroblasts (MEFs)ERK ActivationNot specifiedSuppressed PDGF-stimulated ERK activation without affecting PDGFRβ phosphorylation.[5]
TNO155 Various advanced solid tumor patient-derived cellsClinical TrialNot applicableShowed manageable safety and tolerability.[9]
RMC-4630 Healthy miceIn vivo studyNot applicableCombination with ruxolitinib was safe and tolerated.[10]

Note: Data on the specific cytotoxicity of this compound in non-cancerous cell lines is limited in publicly available literature. The data presented here for other Shp2 inhibitors can be used as a reference.

Experimental Protocols

Protocol: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation with MTT)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the Shp2 inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate at 37°C for 3 hours, protected from light.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 590 nm using a microplate reader.

Mandatory Visualizations

Shp2 Signaling Pathway Downstream of Receptor Tyrosine Kinases (RTKs)

Shp2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 binds Shp2 Shp2 RTK->Shp2 recruits & activates SOS1 SOS1 Grb2->SOS1 recruits Ras Ras SOS1->Ras activates Shp2->Ras promotes activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Shp2 activation downstream of RTKs leading to ERK signaling.

Experimental Workflow for Assessing Shp2 Inhibitor Cytotoxicity

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Non-Cancerous Cell Line Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Inhibitor_Prep Prepare Shp2 Inhibitor Stock Solutions Treatment Treat with Inhibitor (Dose-Response) Inhibitor_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Readout Measure Absorbance/ Fluorescence Viability_Assay->Readout IC50_Calc Calculate IC50 Value Readout->IC50_Calc Conclusion Determine Cytotoxicity Profile IC50_Calc->Conclusion

Caption: Workflow for determining the cytotoxicity of a Shp2 inhibitor.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start Unexpected Cytotoxicity? Dose_Response Dose-Dependent Effect? Start->Dose_Response On_Target On-Target Toxicity Likely Dose_Response->On_Target Yes Inconsistent Inconsistent Results? Dose_Response->Inconsistent No Off_Target Potential Off-Target Effect Check_Controls Review Experimental Controls Optimize_Protocol Optimize Assay Protocol Check_Controls->Optimize_Protocol Inconsistent->Off_Target No Inconsistent->Check_Controls Yes

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: SHP2 Inhibitor-Induced Feedback Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering SHP2 inhibitor-induced feedback activation of signaling pathways in their experiments.

Frequently Asked Questions (FAQs)

Q1: We observe a rebound in ERK phosphorylation (p-ERK) levels after initial suppression with an SHP2 inhibitor. What is the likely cause?

A1: This is a common phenomenon known as feedback activation of the MAPK pathway. Inhibition of SHP2 can disrupt negative feedback loops, leading to the reactivation of upstream receptor tyrosine kinases (RTKs) such as FGFR, EGFR, and MET.[1][2][3][4] This reactivation can overcome the inhibitory effect of the SHP2 inhibitor on RAS-ERK signaling, resulting in a rebound of p-ERK levels, often observed within a few hours of treatment.[1]

Q2: Our SHP2 inhibitor shows potent activity in biochemical assays but has a weak effect on cell viability in our cancer cell line. Why might this be?

A2: Several factors could contribute to this discrepancy:

  • Feedback Activation: As mentioned in Q1, rapid feedback activation of signaling pathways can overcome the anti-proliferative effects of SHP2 inhibition.[1]

  • Cellular Context: The sensitivity of cancer cells to SHP2 inhibition is highly context-dependent. Tumors driven by RTK activation are generally more sensitive than those with downstream mutations in the RAS-MAPK pathway (e.g., KRAS or BRAF mutations).[5]

  • Off-Target Effects: While many SHP2 inhibitors are highly selective, off-target effects can sometimes complicate the interpretation of cellular responses. It is crucial to use well-characterized inhibitors and appropriate controls.

  • Alternative Survival Pathways: Cancer cells may rely on parallel survival pathways (e.g., PI3K/AKT) that are not dependent on SHP2, thus rendering them less sensitive to SHP2 inhibition alone.

Q3: We are designing a combination therapy study with an SHP2 inhibitor. What are some rational combination strategies to overcome feedback resistance?

A3: Combining SHP2 inhibitors with agents that block the feedback signaling pathways is a promising strategy.[6][7] Rational combinations include:

  • MEK Inhibitors: Dual inhibition of SHP2 and MEK can prevent the rebound in ERK signaling and has shown synergistic anti-tumor effects in various cancer models.[8]

  • RTK Inhibitors: Combining an SHP2 inhibitor with an inhibitor of the specific RTK that is reactivated (e.g., an FGFR or EGFR inhibitor) can effectively block the feedback loop.[1][9]

  • KRAS G12C Inhibitors: In KRAS G12C-mutant cancers, combining a KRAS G12C inhibitor with an SHP2 inhibitor can enhance the suppression of MAPK signaling.[10]

  • CDK4/6 Inhibitors: Combination with CDK4/6 inhibitors has also shown promise in preclinical models.[6][7]

Q4: We are seeing inconsistent results in our in vivo xenograft studies with an SHP2 inhibitor. What are some potential reasons?

A4: In vivo studies can be influenced by several factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the dosing regimen achieves and maintains sufficient drug exposure in the tumor to inhibit SHP2 effectively.

  • Tumor Microenvironment (TME): The TME can influence drug response. SHP2 is known to play a role in immune cells, and its inhibition can modulate the immune response to the tumor.

  • Model System: The specific cancer cell line and the mouse strain used can impact tumor growth and drug response.

  • Drug Formulation and Administration: Inconsistent drug formulation or administration can lead to variable drug exposure and efficacy.

Troubleshooting Guides

Issue 1: Unexpected Activation of a Signaling Pathway

Symptom: Western blot analysis shows an increase in the phosphorylation of an upstream signaling molecule (e.g., an RTK) or a parallel pathway component (e.g., AKT) following SHP2 inhibitor treatment.

Possible Causes:

  • Feedback activation of RTKs.

  • Crosstalk between signaling pathways.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to monitor the dynamics of pathway activation. This can help distinguish between immediate off-target effects and delayed feedback responses.

  • RTK Antibody Array: Use an RTK antibody array to identify which specific RTKs are being activated.

  • Combination with RTK Inhibitors: Treat cells with the SHP2 inhibitor in combination with inhibitors of the identified activated RTKs to see if this abrogates the feedback activation and enhances the desired downstream effect.

  • Analyze Parallel Pathways: Investigate the activation status of other major signaling pathways, such as the PI3K/AKT pathway, to assess for crosstalk.

Issue 2: Lack of Correlation Between p-ERK Inhibition and Cell Viability

Symptom: The SHP2 inhibitor effectively reduces p-ERK levels, but this does not translate to a significant decrease in cell viability.

Possible Causes:

  • Rapid rebound of p-ERK signaling.

  • Activation of compensatory survival pathways.

  • Cell cycle arrest without inducing apoptosis.

Troubleshooting Steps:

  • Prolonged Drug Exposure: Extend the duration of the cell viability assay (e.g., 72 to 96 hours) to allow for potential delayed effects on cell proliferation.

  • Analyze Other Pathways: Perform western blot analysis for key proteins in other survival pathways, such as p-AKT, to see if they are activated.

  • Cell Cycle and Apoptosis Assays: Conduct cell cycle analysis (e.g., by flow cytometry) and apoptosis assays (e.g., Annexin V staining or caspase activity assays) to determine if the inhibitor is causing cell cycle arrest or inducing cell death.

  • Combination with Inhibitors of Survival Pathways: Test the combination of the SHP2 inhibitor with inhibitors of the identified compensatory survival pathways (e.g., PI3K or AKT inhibitors).

Data Presentation

Table 1: IC50 Values of SHP2 Inhibitors in Various Cancer Cell Lines

SHP2 InhibitorCell LineCancer TypeDriver Mutation(s)IC50 (µM)Reference
TNO155 KYSE520Esophageal Squamous Cell CarcinomaEGFR amplification0.100[11]
NCI-H3255Non-Small Cell Lung CancerEGFR L858R< 1.5[9]
HCC827Non-Small Cell Lung CancerEGFR ex19del< 1.5[9]
PC9Non-Small Cell Lung CancerEGFR ex19del< 1.5[9]
SHP099 KYSE520Esophageal Squamous Cell CarcinomaEGFR amplification5.14[12]
Detroit 562Pharyngeal Carcinoma-3.76[12]
SUM-52Breast CancerFGFR2 amplification49.62[12]
KATO IIIGastric CancerFGFR2 amplification17.28[12]
JHH-7Hepatocellular CarcinomaFGFR2 fusion45.32[12]
Hep3BHepatocellular Carcinoma-19.08[12]
PC9Non-Small Cell Lung CancerEGFR ex19del7.536 (24h)[8]
PC9GRNon-Small Cell Lung CancerEGFR T790M8.900 (24h)[8]
RMC-4550 NCI-H358Non-Small Cell Lung CancerKRAS G12C< 2[13]
MIA PaCa-2Pancreatic CancerKRAS G12C< 2[13]

Table 2: Effect of SHP2 Inhibitors on p-ERK Levels

InhibitorCell LineConcentrationTime Pointp-ERK InhibitionReference
PF-07284892 VariousNot specifiedNot specified60% to >90% (in combination)[10]
SHP099 KYSE520~0.25 µM (IC50)Not specifiedSignificant inhibition[5]
MDA-MB-468~0.25 µM (IC50)Not specifiedSignificant inhibition[5]
RMC-4550 PC931 nM (IC50)1 hourConcentration-dependent reduction[14]
HEK293 (WT SHP2)49.2 nM (IC50)1 hourConcentration-dependent reduction[14]

Signaling Pathways and Experimental Workflows

SHP2_Feedback_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK (e.g., EGFR, FGFR) Growth Factor->RTK Binds SHP2 SHP2 RTK->SHP2 Activates GRB2_SOS GRB2/SOS RTK->GRB2_SOS Recruits RAS RAS SHP2->RAS Promotes Activation GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->RTK Negative Feedback (Inhibited by SHP2i) Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates SHP2_Inhibitor SHP2 Inhibitor SHP2_Inhibitor->SHP2 Inhibits Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: SHP2 inhibitor-induced feedback activation of RTK signaling.

Western_Blot_Workflow start Start sample_prep Sample Preparation (Cell Lysis with Phosphatase Inhibitors) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis (Densitometry) detection->analysis end End analysis->end

Caption: Western blot workflow for detecting phosphorylated proteins.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from Promega's technical bulletin.[6][15][16]

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well plates suitable for luminescence reading

  • Multichannel pipette

  • Orbital shaker

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a density of 8,000 cells per well in a final volume of 100 µL.[6]

  • Compound Treatment: Add the SHP2 inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blotting for Phosphorylated Proteins

This protocol is a general guideline. Optimization may be required for specific antibodies and cell types.[2][7][17][18][19]

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (e.g., anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: a. Treat cells with the SHP2 inhibitor for the desired time. b. Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors. c. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE: a. Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein.[19]

  • Antibody Incubation: a. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. b. Wash the membrane three times with TBST for 5-10 minutes each. c. Incubate with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. d. Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: a. Incubate the membrane with a chemiluminescent substrate. b. Capture the signal using an imaging system.

  • Stripping and Re-probing: a. The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-ERK) to normalize for protein loading.

In Vivo Xenograft Study

This is a general protocol and should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[20][21]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • SHP2 inhibitor formulated for in vivo use

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, SHP2 inhibitor).

  • Drug Administration: Administer the SHP2 inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

CRISPR-Cas9 Knockout Screen for Resistance Mechanisms

This is a simplified overview of a complex technique. For detailed protocols, refer to specialized literature.[22][23][24][25][26]

Objective: To identify genes whose loss confers resistance to an SHP2 inhibitor.

Workflow:

  • Library Transduction: Transduce a Cas9-expressing cancer cell line with a pooled lentiviral sgRNA library targeting the entire genome or a specific set of genes.

  • Selection: Select for successfully transduced cells (e.g., using puromycin).

  • Drug Treatment: Treat the population of cells with the SHP2 inhibitor at a concentration that inhibits the growth of the majority of cells.

  • Culture and Passaging: Culture the cells for several passages to allow for the enrichment of resistant cells.

  • Genomic DNA Extraction: Extract genomic DNA from the resistant cell population and a control population (e.g., cells treated with vehicle).

  • Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and perform next-generation sequencing to determine the relative abundance of each sgRNA.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the resistant population compared to the control population. The genes targeted by these sgRNAs are potential resistance genes.

References

Validation & Comparative

A Comparative Guide to the Efficacy of SHP2 Inhibitors: SHP099 vs. Shp2-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two allosteric inhibitors of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2): the well-characterized clinical candidate SHP099 and the research compound Shp2-IN-14 (also referred to as compound 1 in associated literature). This comparison is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to SHP2 and its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2] It is a key positive regulator of the RAS-MAPK pathway, which is frequently hyperactivated in various human cancers.[3][4] Upon activation by receptor tyrosine kinases (RTKs), SHP2 promotes the exchange of GDP for GTP on RAS, leading to downstream signaling that drives cell proliferation, survival, and differentiation.[1][5] Gain-of-function mutations in PTPN11 are linked to developmental disorders like Noonan syndrome and various malignancies, making SHP2 a compelling target for cancer therapy.[1][6]

Allosteric inhibitors like SHP099 and this compound represent a breakthrough in targeting SHP2. Instead of competing with substrates at the catalytic active site, they bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[1][7] This binding stabilizes SHP2 in its closed, auto-inhibited conformation, preventing its activation and downstream signaling.[1][8]

Comparative Efficacy: Quantitative Data

The following tables summarize the key quantitative data for SHP099 and this compound based on published literature. A significant disparity exists in the volume of available data, with SHP099 being extensively characterized in numerous preclinical models.

Inhibitor Target IC50 Assay Type
SHP099 Wild-Type SHP271 nMBiochemical Phosphatase Assay
SHP2 (E76K mutant)416 nMBiochemical Phosphatase Assay
This compound (Compound 1) Wild-Type SHP29.8 µMBiochemical Phosphatase Assay
SHP2 (E76K mutant)7.67 µMBiochemical Phosphatase Assay

Table 1. Biochemical Potency. This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against recombinant SHP2 protein. Lower values indicate higher potency.

Inhibitor Cell Line Effect Metric (IC50/EC50)
SHP099 MV4-11 (AML)Growth Inhibition320 nM
KYSE-520 (EGFR amp)p-ERK Inhibition~240 nM[9]
H358 (KRAS G12C)Growth InhibitionSensitive (Specific value not cited)[10]
This compound (Compound 1) PTPN11 E76K/+ MEFsGrowth InhibitionMore sensitive than WT MEFs[11]
H661 (PTPN11 N58S)Growth InhibitionMore sensitive than WT H596 cells[11]

Table 2. Cellular Activity. This table summarizes the effects of the inhibitors on cancer cell lines.

Signaling Pathways and Experimental Workflows

To understand the mechanism and evaluation process of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

SHP2 Signaling Pathway and Inhibition

SHP2_Pathway cluster_membrane Cell Membrane RTK RTK (e.g., EGFR) SHP2 SHP2 RTK->SHP2 Activates Grb2_Sos1 Grb2_Sos1 SHP2->Grb2_Sos1 Enables RAS_GDP RAS_GDP Grb2_Sos1->RAS_GDP Activates RAS_GTP RAS_GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Inhibitor Inhibitor->SHP2 Allosterically Inhibits

In Vivo Xenograft Study Workflow

// Invisible edges for alignment subgraph { rank=same; vehicle; shp099; shp14; } randomize -> measure [lhead=cluster_treatment, style=invis, minlen=2]; } enddot Caption: A typical workflow for evaluating SHP2 inhibitor efficacy in a mouse xenograft model.

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of protocols used to generate the comparative data.

Biochemical SHP2 Phosphatase Activity Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant SHP2 protein.

  • Objective: To determine the IC50 value of the inhibitor against SHP2.

  • Principle: The assay measures the dephosphorylation of a synthetic substrate by the SHP2 enzyme. A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is often used. When SHP2 cleaves the phosphate group, the resulting product (DiFMU) fluoresces, and this increase in fluorescence is measured over time.

  • General Protocol:

    • Enzyme Preparation: Recombinant full-length wild-type or mutant SHP2 is diluted in an assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 50 mM NaCl, 5 mM DTT). For wild-type SHP2, which is auto-inhibited, a phosphopeptide (like a dually phosphorylated IRS-1 peptide) is often added to activate the enzyme.[11]

    • Compound Preparation: The inhibitor (e.g., SHP099, this compound) is serially diluted to various concentrations.

    • Reaction: The SHP2 enzyme is pre-incubated with the inhibitor (or DMSO vehicle control) for a set period (e.g., 15-20 minutes) at room temperature in a 384-well plate.

    • Initiation: The reaction is initiated by adding the DiFMUP substrate.

    • Detection: The fluorescence intensity is measured kinetically using a plate reader at appropriate excitation/emission wavelengths (e.g., 358 nm/450 nm).

    • Analysis: The initial reaction rates are calculated. The percentage of inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the data to a dose-response curve.

Cellular Proliferation (Growth Inhibition) Assay

This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.

  • Objective: To determine the anti-proliferative effect of the inhibitor on cancer cells.

  • Principle: Cells are cultured in the presence of varying concentrations of the inhibitor. After a period of incubation (typically 3-7 days), the relative number of viable cells is quantified.

  • General Protocol:

    • Cell Plating: Cancer cells (e.g., H661, PTPN11 mutant MEFs) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[11]

    • Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the SHP2 inhibitor or a vehicle control (DMSO).

    • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

    • Quantification: The number of viable cells is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or by staining with crystal violet.

    • Analysis: The signal from treated wells is normalized to the vehicle control wells. The data is then plotted against inhibitor concentration to calculate a GI50 or IC50 value, representing the concentration at which cell growth is inhibited by 50%.

Summary and Conclusion

Based on the available data, SHP099 is a significantly more potent inhibitor of SHP2 than this compound (Compound 1) . The biochemical IC50 of SHP099 is in the nanomolar range, while that of this compound is in the high micromolar range, a difference of over 100-fold. This substantial difference in potency is a critical consideration for in vitro and in vivo experimental design.

While both compounds are reported to be allosteric inhibitors that stabilize the inactive conformation of SHP2, the body of evidence supporting the efficacy and mechanism of SHP099 is far more extensive. SHP099 has been tested across a wide array of cancer models and has advanced into clinical trials.[1] Data for this compound is limited to initial discovery and characterization, showing modest biochemical potency and some selective effect on cells with activating SHP2 mutations.[11]

For researchers requiring a highly potent, selective, and well-documented tool compound for SHP2 inhibition studies, SHP099 is the superior choice. This compound may serve as a useful structural analog or a starting point for medicinal chemistry efforts but lacks the potency required for most robust pharmacological studies at standard concentrations.

References

A Preclinical Head-to-Head: TNO155 Versus Other Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the preclinical performance of TNO155, a leading allosteric inhibitor of the protein tyrosine phosphatase SHP2, reveals a competitive landscape of potent agents targeting this critical oncogenic node. While a direct comparison with a compound designated "Shp2-IN-14" is not feasible due to the absence of publicly available preclinical data for a molecule with this identifier, this guide provides a comprehensive evaluation of TNO155 against other well-characterized preclinical allosteric SHP2 inhibitors, offering researchers and drug developers valuable insights into their relative strengths and potential applications.

This guide synthesizes available preclinical data to objectively compare the biochemical potency, in vitro cellular activity, and in vivo efficacy of TNO155 with other notable allosteric SHP2 inhibitors. Detailed experimental methodologies for key assays are provided to ensure reproducibility and aid in the critical evaluation of the presented data.

SHP2: A Convergent Node in Oncogenic Signaling

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2] Upon activation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor proteins, where it dephosphorylates key substrates, leading to the activation of the RAS-MAPK signaling cascade.[3] This pathway is a central driver of cell proliferation, survival, and differentiation.[4] Dysregulation of SHP2 activity, through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various cancers and developmental disorders.[5] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

Allosteric inhibitors of SHP2 represent a novel class of anti-cancer agents.[6] Unlike traditional active site inhibitors, these molecules bind to a tunnel-like pocket in the protein, stabilizing SHP2 in an inactive conformation.[1][7] This mechanism of action offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 recruits SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive recruits & activates SOS1 SOS1 GRB2->SOS1 recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP promotes GDP/GTP exchange via SOS1 RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation promotes TNO155 TNO155 / Other Allosteric Inhibitors TNO155->SHP2_active stabilize inactive state

Caption: The SHP2 signaling pathway and the mechanism of action of allosteric inhibitors.

In Vitro Performance: A Comparative Look at Potency and Cellular Activity

The preclinical evaluation of SHP2 inhibitors typically begins with assessing their biochemical potency against the purified enzyme and their activity in cancer cell lines.

Biochemical and Cellular Potency

The following table summarizes the available in vitro data for TNO155 and other representative allosteric SHP2 inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.

CompoundBiochemical IC₅₀ (SHP2)Cellular pERK Inhibition IC₅₀Cell Viability IC₅₀Reference Cell Line(s)
TNO155 ~11 nMLow nM rangeNot widely reported as single agentKYSE-520, various solid tumor lines
RMC-4630 Potent, selectiveLow nM rangeNot widely reported as single agentVarious RAS-addicted cancer lines
IACS-13909 Potent, selectiveLow nM rangeNot widely reported as single agentOsimertinib-resistant NSCLC lines
ICP-189 < 5 nMNot specifiedPotent in activated RTK/RAS linesMIA-PaCa-2, KYSE-520, NCI-H358

IC₅₀ values are approximate and compiled from various sources.[8][9] The focus of many preclinical studies is on combination therapies, hence single-agent cell viability IC₅₀ values are not always the primary reported metric.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor growth in vivo. SHP2 inhibitors have been extensively evaluated in various xenograft models, often demonstrating robust efficacy, particularly in combination with other targeted therapies.

Xenograft Studies

The table below presents a summary of representative in vivo studies for TNO155 and other allosteric SHP2 inhibitors.

CompoundXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Combination Agent(s)
TNO155 Various solid tumor PDXVariesSignificant TGIEGFRi, KRAS G12Ci, CDK4/6i, anti-PD-1
RMC-4630 RAS-addicted solid tumorsIntermittent dosingTumor regressions observedSotorasib (KRAS G12Ci)
IACS-13909 Osimertinib-resistant NSCLCNot specifiedTumor regressionOsimertinib
ICP-189 MIA-Pa-Ca-2, KYSE-520, NCI-H358Not specifiedRobust tumor growth controlTrametinib, Sotorasib, Osimertinib

PDX: Patient-Derived Xenograft. TGI data is often presented as a percentage of the control group's tumor growth. Specific percentages vary widely depending on the model and combination therapy.[8][10][11]

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the typical experimental protocols used in the preclinical evaluation of SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified SHP2 protein.

Biochemical_Assay_Workflow Purified_SHP2 Purified SHP2 Protein Incubation Incubation Purified_SHP2->Incubation Inhibitor Test Compound (e.g., TNO155) Inhibitor->Incubation Substrate Phosphopeptide Substrate Substrate->Incubation Detection Phosphate Detection Incubation->Detection IC50_Calc IC₅₀ Calculation Detection->IC50_Calc

Caption: Workflow for a biochemical SHP2 inhibition assay.

Protocol:

  • Purified recombinant human SHP2 protein is incubated with varying concentrations of the test inhibitor.

  • A synthetic phosphopeptide substrate is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of inorganic phosphate released is quantified, typically using a colorimetric or fluorescent method.

  • The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Protocol:

  • Cancer cells known to be dependent on SHP2 signaling are seeded in multi-well plates.

  • Cells are treated with a range of concentrations of the SHP2 inhibitor.

  • After a specific incubation period, the cells are lysed to extract proteins.

  • The levels of phosphorylated ERK (pERK) and total ERK are measured using techniques such as Western blotting or ELISA.

  • The IC₅₀ for pERK inhibition is determined by quantifying the reduction in pERK levels relative to total ERK.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Cell_Viability_Assay_Workflow Seeding Seed Cancer Cells Treatment Treat with Inhibitor Seeding->Treatment Incubation Incubate (e.g., 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement IC50_Calc IC₅₀ Calculation Absorbance_Measurement->IC50_Calc

References

selectivity profile of Shp2-IN-14 against other phosphatases

Author: BenchChem Technical Support Team. Date: November 2025

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator of multiple signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer.[1][2][3] The development of potent and selective SHP2 inhibitors is a key focus for researchers. This guide provides a comparative overview of the selectivity of representative SHP2 inhibitors against other phosphatases, details the experimental methods used to determine this selectivity, and illustrates the central role of SHP2 in cellular signaling.

Comparative Selectivity of SHP2 Inhibitors

The efficacy of a SHP2 inhibitor is not only determined by its potency but also by its selectivity. High selectivity is crucial to minimize off-target effects that can arise from the inhibition of other structurally related protein tyrosine phosphatases (PTPs), such as SHP1 and PTP1B.[4][5] The following table summarizes the selectivity profiles of several well-characterized SHP2 inhibitors.

InhibitorTargetIC50 (nM)Selectivity vs. Other PhosphatasesReference
PF-07284892 SHP221>1,000-fold vs. 21 other phosphatases (including SHP1)[6]
SHP099 SHP270High selectivity against SHP1[7][8]
PHPS1 SHP214,000Specific for SHP2 over SHP1 and PTP1B[5][9]
NSC-87877 SHP2-Selective over SHP1 and PTP1B[4]

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a higher potency. The selectivity is often expressed as a fold-difference in IC50 values between the primary target and other enzymes.

Experimental Protocols for Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile involves robust biochemical assays. A common method is a fluorescence-based enzyme assay.

Fluorescence-Based In Vitro Phosphatase Assay:

This assay measures the enzymatic activity of SHP2 and other phosphatases in the presence of varying concentrations of the inhibitor.

  • Reagents and Materials:

    • Recombinant human SHP2, SHP1, PTP1B, and other phosphatases of interest.

    • A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[7]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA).

    • Test inhibitor (e.g., Shp2-IN-14) dissolved in a suitable solvent like DMSO.

    • 384-well microplates.

    • A microplate reader capable of fluorescence detection.

  • Procedure:

    • A solution of the recombinant phosphatase is prepared in the assay buffer.

    • The test inhibitor is serially diluted to create a range of concentrations.

    • The phosphatase solution is added to the wells of the microplate.

    • The serially diluted inhibitor is then added to the respective wells. A control group with no inhibitor is also included.

    • The plate is incubated for a specific period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate DiFMUP to all wells.[7]

    • The fluorescence intensity is measured at regular intervals using a microplate reader. The dephosphorylation of DiFMUP by the phosphatase generates a fluorescent product.

    • The rate of the reaction is calculated from the change in fluorescence over time.

  • Data Analysis:

    • The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • This procedure is repeated for a panel of other phosphatases to determine the selectivity profile.

SHP2 Signaling Pathways

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[3][10] Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptors or adaptor proteins, leading to the activation of key signaling cascades that regulate cell proliferation, survival, and differentiation.[1][8][10]

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Adaptor Adaptor Proteins (e.g., GAB1, IRS1) RTK->Adaptor Phosphorylation SHP2 SHP2 Adaptor->SHP2 Recruitment & Activation Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Activation PI3K PI3K SHP2->PI3K Activation JAK JAK SHP2->JAK Modulation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: SHP2 signaling pathways.

The diagram above illustrates the central role of SHP2 in activating the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which ultimately lead to changes in gene expression that promote cell growth and survival.[2][3][11][12] The development of selective SHP2 inhibitors aims to disrupt these oncogenic signaling cascades.

References

Validating On-Target Effects of Shp2-IN-14: A Comparative Guide with siRNA

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two methodologies for validating the on-target effects of Shp2-IN-14, a small molecule inhibitor of the protein tyrosine phosphatase Shp2. We present a direct comparison with siRNA-mediated gene silencing, offering experimental data and detailed protocols to assist researchers in confirming inhibitor specificity and understanding its biological consequences.

Introduction to Shp2 Inhibition

Src homology region 2 domain-containing phosphatase 2 (Shp2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling.[1][2][3] It is a key component of multiple pathways, including the RAS-RAF-MEK-ERK (MAPK), JAK-STAT, and PI3K-AKT cascades, which are crucial for cell proliferation, differentiation, and survival.[3][4][5][6] Gain-of-function mutations in PTPN11 are linked to developmental disorders and various cancers, making Shp2 an attractive therapeutic target.[7][8]

This compound is an allosteric inhibitor that stabilizes Shp2 in an auto-inhibited conformation.[7] Validating that the observed cellular effects of such inhibitors are due to the specific inhibition of Shp2, rather than off-target interactions, is a critical step in drug development. Small interfering RNA (siRNA) provides a robust genetic method for this validation. By comparing the phenotypic and signaling outcomes of chemical inhibition with genetic knockdown, researchers can build a strong case for the on-target activity of their compound.[9][10]

Mechanism of Action: this compound vs. siRNA

The primary distinction between this compound and siRNA lies in their mechanism of action. This compound is a functional inhibitor, binding to the protein to lock it in an inactive state without altering the total amount of Shp2 protein in the cell. In contrast, siRNA targets Shp2 mRNA for degradation, leading to a significant reduction in the total cellular Shp2 protein levels. This fundamental difference is a key validation point in comparative experiments.

G cluster_0 Cellular Signaling cluster_1 Intervention Mechanisms RTK Receptor Tyrosine Kinase (RTK) Shp2 Shp2 RTK->Shp2 Activates Grb2_Sos Grb2/SOS Ras RAS Grb2_Sos->Ras Raf RAF Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk Proliferation Cell Proliferation & Survival Erk->Proliferation Shp2->Grb2_Sos Promotes Activation Shp2_IN_14 This compound Shp2_IN_14->Shp2 Allosteric Inhibition siRNA Shp2 siRNA mRNA Shp2 mRNA siRNA->mRNA Degradation Ribosome Ribosome Ribosome->Shp2 Translation G cluster_workflow Experimental Workflow cluster_treatments Parallel Treatments (48-72h) start Seed Cells in 6-well Plates siRNA_tx Transfect with Shp2 siRNA start->siRNA_tx NTC_tx Transfect with Control siRNA start->NTC_tx Inhibitor_tx Treat with This compound start->Inhibitor_tx Vehicle_tx Treat with Vehicle (DMSO) start->Vehicle_tx lysis Cell Lysis & Protein Quantification siRNA_tx->lysis NTC_tx->lysis Inhibitor_tx->lysis Vehicle_tx->lysis wb Western Blot Analysis (p-ERK, Total Shp2, etc.) lysis->wb analysis Compare Downstream Signaling Effects wb->analysis conclusion Confirm On-Target Activity analysis->conclusion

References

A Head-to-Head Comparison of Allosteric and Catalytic Shp2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1] Shp2 plays a pivotal role in the RAS-MAPK, PI3K/AKT, and JAK/STAT signaling cascades, which are fundamental to cell proliferation, differentiation, and survival.[2][] Consequently, the development of Shp2 inhibitors has garnered significant attention. These inhibitors primarily fall into two distinct classes based on their mechanism of action: catalytic and allosteric inhibitors.

This guide provides an objective, data-driven comparison of these two classes of Shp2 inhibitors, summarizing their performance based on experimental data and outlining the methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Inhibition Strategies

Catalytic inhibitors directly target the active site of the Shp2 protein tyrosine phosphatase (PTP) domain. This active site is highly conserved across the PTP family, which often leads to challenges in achieving inhibitor selectivity.[4] Furthermore, the charged nature of the active site can result in poor cell permeability and bioavailability for these compounds.[4]

In contrast, allosteric inhibitors bind to a pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing Shp2 in an autoinhibited conformation.[5][6] This mechanism offers a significant advantage in terms of selectivity, as the allosteric site is not conserved among other phosphatases.[7] This has led to the development of highly selective and potent allosteric inhibitors with improved drug-like properties.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data for representative catalytic and allosteric Shp2 inhibitors based on published experimental findings.

Table 1: In Vitro Potency of Shp2 Inhibitors

Inhibitor ClassInhibitorShp2 IC50 (nM)Reference(s)
Allosteric SHP09971[5]
TNO-15511[1]
RMC-4630~10-30[6]
IACS-1390915.7[1]
Catalytic NSC-87877318[2]
PHPS12100[8]
11a-1200[1]
CNBDA5000[1]

Table 2: Selectivity Profile of Shp2 Inhibitors

InhibitorShp2 IC50 (nM)SHP1 IC50 (nM)PTP1B IC50 (nM)Selectivity (SHP1/SHP2)Reference(s)
SHP099 (Allosteric) 71>100,000>100,000>1400[9]
NSC-87877 (Catalytic) 3183551691~1.1[2]

Table 3: Cellular Activity of Shp2 Inhibitors

InhibitorCell LineAssayCellular EC50 (nM)Reference(s)
SHP099 (Allosteric) KYSE520p-ERK inhibition~250[9]
SHP099 (Allosteric) PC9Cell Proliferation (24h)7536[10]
NSC-87877 (Catalytic) MDA-MB-468Cell ViabilityNot specified[2]

Signaling Pathways and Experimental Workflows

To understand the context of Shp2 inhibition, it is crucial to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor efficacy.

Shp2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Shp2 Shp2 RTK->Shp2 Activation PD1 PD-1 PD1->Shp2 Activation Grb2 Grb2 Shp2->Grb2 PI3K PI3K Shp2->PI3K STAT STAT Shp2->STAT Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT STAT->Transcription

Caption: Simplified Shp2 Signaling Pathways.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies Enzymatic Biochemical/Enzymatic Assay TSA Thermal Shift Assay Enzymatic->TSA Confirms direct binding CETSA Cellular Thermal Shift Assay (CETSA) TSA->CETSA Transition to cellular context Proliferation Cell Proliferation/Viability Assay CETSA->Proliferation Assess cellular function WesternBlot Western Blot (p-ERK, etc.) Proliferation->WesternBlot Mechanism of action Xenograft Tumor Xenograft Model WesternBlot->Xenograft Evaluate in vivo efficacy PD Pharmacodynamics (PD) (p-ERK in tumors) Xenograft->PD PK Pharmacokinetics (PK) Xenograft->PK

Caption: General Experimental Workflow for Shp2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines for key assays used in the evaluation of Shp2 inhibitors.

Biochemical/Enzymatic Assay (Fluorescence-Based)

This assay quantitatively measures the enzymatic activity of Shp2 and the inhibitory effect of compounds.

  • Principle: The assay utilizes a fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Shp2 dephosphorylates DiFMUP, producing a fluorescent product (DiFMU) that can be measured.

  • Materials:

    • Recombinant human Shp2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

    • Test compounds (inhibitors)

    • 384-well black plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the assay buffer to the wells of the 384-well plate.

    • Add the test compounds to the respective wells.

    • Add the recombinant Shp2 protein to all wells except the negative control.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the fluorescence intensity (e.g., excitation at 350 nm, emission at 450 nm) over time using a plate reader.

    • Calculate the rate of the enzymatic reaction and determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to Shp2 within a cellular context.

  • Principle: The binding of a ligand (inhibitor) can stabilize a target protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[1][11]

  • Materials:

    • Cultured cells expressing Shp2

    • Test compounds

    • Lysis buffer

    • Equipment for heat treatment (e.g., PCR cycler)

    • SDS-PAGE and Western blot reagents

    • Anti-Shp2 antibody

  • Protocol:

    • Treat cultured cells with the test compound or vehicle control for a specific duration.

    • Harvest the cells and resuspend them in lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures for a fixed time (e.g., 3 minutes).

    • Centrifuge the samples to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Shp2 in the supernatant by SDS-PAGE and Western blotting using an anti-Shp2 antibody.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in Tm in the presence of the compound indicates target engagement.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Shp2 inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the Shp2 inhibitor, and tumor growth is monitored over time.[12][13]

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line known to be sensitive to Shp2 inhibition

    • Test compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Inject a suspension of cancer cells subcutaneously into the flank of the mice.

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics studies like measuring p-ERK levels).

Conclusion

The development of Shp2 inhibitors represents a significant advancement in targeted cancer therapy. While early efforts focused on catalytic inhibitors, the discovery of allosteric inhibitors has provided a new paradigm for achieving high potency and selectivity. Allosteric inhibitors, such as SHP099 and TNO-155, have demonstrated superior selectivity over their catalytic counterparts by stabilizing the autoinhibited conformation of Shp2. This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, aiding in the continued advancement of novel and effective Shp2-targeted therapies.

References

The Synergistic Potential of SHP2 Inhibition in Overcoming Resistance to EGFR-Targeted Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the landscape of targeted cancer therapy, the emergence of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors remains a significant clinical challenge, particularly in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of the synergistic effects observed when combining allosteric inhibitors of the protein tyrosine phosphatase SHP2 with EGFR tyrosine kinase inhibitors (TKIs). While specific preclinical data on the compound Shp2-IN-14 in combination with EGFR inhibitors is not extensively available in public literature, this guide will draw upon data from well-characterized SHP2 inhibitors such as SHP099, TNO155, and IACS-13909 to illustrate the therapeutic potential of this combination strategy.

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR.[1][2] It plays a pivotal role in activating the RAS-RAF-MEK-ERK signaling pathway, which is crucial for cell proliferation and survival.[3] In the context of EGFR-mutant cancers, SHP2 can mediate resistance to EGFR inhibitors by sustaining ERK signaling even when EGFR is inhibited.[4] Therefore, the dual inhibition of both EGFR and SHP2 presents a rational and promising therapeutic strategy to overcome both intrinsic and acquired resistance to EGFR-targeted agents.[2][5]

Quantitative Analysis of Synergistic Effects

The combination of SHP2 inhibitors with EGFR inhibitors has demonstrated significant synergistic anti-proliferative effects in various preclinical models of EGFR-driven cancers. The following tables summarize key quantitative data from published studies, showcasing the enhanced efficacy of the combination therapy compared to single-agent treatments.

Cell LineEGFR MutationEGFR InhibitorSHP2 InhibitorIC50 (Combination)Synergy ObservationReference
H1975L858R/T790MErlotinibII-B08Not specifiedSignificant growth inhibition with combination[6]
PC-9exon 19 delOsimertinibSHP099Not specifiedMarked growth inhibition in vitro and in vivo[4]
HCC827exon 19 delOsimertinibSHP099Not specifiedEnhanced inhibition of ERK signaling[3]
EGFR-mutant NSCLC modelsVariousOsimertinibIACS-13909Not specifiedPotent suppression of tumor cell proliferation in vitro and tumor regression in vivo[7]
Xenograft ModelCancer TypeTreatmentTumor Growth InhibitionReference
H1975 XenograftNSCLCSHP2 inhibitor II-B08Marked anti-tumor activity[6]
PC-9 XenograftNSCLCOsimertinib + SHP099Marked growth inhibition[4]
Osimertinib-resistant NSCLCNSCLCOsimertinib + IACS-13909Tumor regression[7]

Signaling Pathways and Mechanisms of Synergy

The synergistic interaction between SHP2 and EGFR inhibitors is primarily attributed to the dual blockade of the RAS-ERK signaling pathway. EGFR inhibitors target the upstream activation of this pathway, while SHP2 inhibitors block a key downstream signaling node. This vertical inhibition leads to a more profound and sustained suppression of ERK signaling, ultimately inducing cell cycle arrest and apoptosis.[3][4]

EGFR_SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SHP2 SHP2 EGFR->SHP2 PI3K PI3K EGFR->PI3K SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS SHP2->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGFR_Inhibitor EGFR Inhibitor (e.g., Osimertinib) EGFR_Inhibitor->EGFR SHP2_Inhibitor SHP2 Inhibitor (e.g., this compound) SHP2_Inhibitor->SHP2

Caption: EGFR-SHP2 Signaling Pathway and Points of Inhibition.

Experimental Workflow for Assessing Synergy

A typical experimental workflow to evaluate the synergistic effects of a SHP2 inhibitor like this compound with an EGFR inhibitor involves a series of in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select EGFR-mutant Cancer Cell Lines Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Viability_Assay->Synergy_Analysis Western_Blot Western Blot Analysis (p-ERK, p-AKT) Synergy_Analysis->Western_Blot Xenograft_Model Establish Xenograft Tumor Model Western_Blot->Xenograft_Model Promising results lead to Treatment Treat with Single Agents and Combination Xenograft_Model->Treatment Tumor_Measurement Measure Tumor Volume and Body Weight Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Measurement->PK_PD_Analysis

Caption: Experimental Workflow for Synergy Assessment.

Experimental Protocols

Below are detailed methodologies for key experiments used to assess the synergistic effects of SHP2 and EGFR inhibitors.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • EGFR-mutant cancer cell lines (e.g., H1975, PC-9)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and EGFR inhibitor (e.g., Osimertinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, the EGFR inhibitor, or a combination of both for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment. Synergy is typically calculated using the Chou-Talalay method to obtain a Combination Index (CI), where CI < 1 indicates synergy.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as phosphorylated ERK (p-ERK) and AKT (p-AKT), to assess the impact of the inhibitors on signaling pathways.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of the combination therapy in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • EGFR-mutant cancer cell line

  • Matrigel (optional)

  • This compound and EGFR inhibitor formulations for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups: vehicle control, this compound alone, EGFR inhibitor alone, and the combination of both.

  • Administer the treatments according to the predetermined schedule (e.g., daily oral gavage).

  • Measure the tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

The combination of SHP2 inhibitors with EGFR inhibitors represents a highly promising strategy to overcome resistance and enhance the therapeutic efficacy of EGFR-targeted therapies. The preclinical data for various SHP2 inhibitors consistently demonstrate synergistic anti-proliferative and anti-tumor effects in EGFR-driven cancer models. While further investigation is needed to specifically evaluate this compound in this context, the mechanistic rationale and the wealth of supporting data for other allosteric SHP2 inhibitors provide a strong foundation for its potential as a valuable component of combination therapies for EGFR-mutant cancers. This guide provides researchers with a framework for designing and interpreting experiments to further explore this exciting therapeutic avenue.

References

A Comparative Guide to Novel Allosteric SHP2 Inhibitors: Benchmarking Shp2-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel allosteric SHP2 inhibitor, Shp2-IN-14, against other leading inhibitors in the field. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in cancer research and drug discovery.

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated cancer target.[1] Its role in activating the RAS-MAPK pathway downstream of receptor tyrosine kinases (RTKs) has made it a focal point for the development of novel cancer therapeutics.[2] The discovery of an allosteric binding site has paved the way for a new class of highly selective and potent inhibitors that stabilize the auto-inhibited conformation of SHP2.[3][4] This guide focuses on the comparative analysis of this compound (also referred to as PB17-026-01) and other prominent novel allosteric SHP2 inhibitors, including SHP099, TNO155, and RMC-4550.

Performance Data: A Head-to-Head Comparison

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other well-characterized allosteric SHP2 inhibitors. The data presented here is compiled from various preclinical studies. Direct comparisons should be made with caution, as experimental conditions may vary between studies.

InhibitorTargetIC50 (nM)Assay TypeReference
This compound (PB17-026-01) SHP2Not explicitly stated as IC50, but characterized as a potent inhibitorBiochemical Phosphatase Assay[5]
SHP099SHP271Biochemical Phosphatase Assay[]
TNO155SHP211Biochemical Phosphatase Assay[]
IACS-13909SHP215.7Biochemical Phosphatase Assay[]
RMC-4550SHP2~3.1 (Biochemical IC50 is >10-fold more potent than SHP099)Biochemical Phosphatase Assay[7]

Table 1: Biochemical Potency of Novel SHP2 Inhibitors. This table compares the half-maximal inhibitory concentration (IC50) of various allosteric SHP2 inhibitors in biochemical assays. Lower IC50 values indicate greater potency.

InhibitorCell LineCellular Potency (GI50/EC50, µM)Assay TypeReference
SHP099UKE1>10-fold less potent than RMC-4550Cell Growth Inhibition[7]
RMC-4550UKE10.47Cell Growth Inhibition[7]
RMC-4550SET20.31Cell Growth Inhibition[7]
RMC-4550BaF3-JAK2-V617F2.1Cell Growth Inhibition[7]

Table 2: Cellular Activity of Novel SHP2 Inhibitors. This table presents the half-maximal growth inhibition (GI50) or effective concentration (EC50) of SHP2 inhibitors in various cancer cell lines. These values reflect the inhibitor's ability to penetrate cells and engage the target in a cellular context.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the SHP2 signaling pathway and a typical workflow for evaluating SHP2 inhibitors.

SHP2_Signaling_Pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Gab1 Gab1 RTK->Gab1 SOS1 SOS1 Grb2->SOS1 Ras Ras SOS1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2 SHP2 SHP2->Ras Gab1->SHP2 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2

Caption: SHP2 is a key mediator in the RTK signaling cascade, activating the RAS/MAPK pathway.

Experimental_Workflow Workflow for SHP2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (e.g., Phosphatase Activity) Cellular Cellular Assay (e.g., pERK levels, Cell Viability) Biochemical->Cellular Selectivity Selectivity Profiling (vs. other phosphatases) Cellular->Selectivity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Selectivity->PKPD Xenograft Xenograft Tumor Models PKPD->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Lead_Opt Lead Optimization Toxicity->Lead_Opt Start Compound Synthesis (this compound) Start->Biochemical Clinical Clinical Candidate Lead_Opt->Clinical

Caption: A generalized workflow for the preclinical evaluation of novel SHP2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of SHP2 inhibitors.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of test compounds.

  • Principle: The catalytic activity of SHP2 is measured using a surrogate substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), which becomes fluorescent upon dephosphorylation.[5]

  • Reagents:

    • Recombinant human SHP2 protein

    • DiFMUP substrate

    • Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.05% Tween-20)[5]

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure:

    • The SHP2 enzyme is pre-incubated with the test compound at various concentrations in a 384-well plate.

    • The enzymatic reaction is initiated by adding the DiFMUP substrate.

    • The fluorescence intensity is measured over time using a plate reader.

    • The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor within a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. This change in stability is detected by measuring the amount of soluble protein remaining after heat treatment.

  • Procedure:

    • Intact cells are treated with the test compound or vehicle control.

    • The cells are heated to a specific temperature to induce protein denaturation and aggregation.

    • Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble SHP2 protein is quantified by Western blotting or other detection methods.

    • An increase in the amount of soluble SHP2 in the presence of the compound indicates target engagement.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of SHP2 inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are treated with the test compound, and the effect on tumor growth is monitored.

  • Procedure:

    • Human cancer cells (e.g., KYSE-520, a cell line with SHP2 dependence) are subcutaneously injected into nude mice.[8]

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound is administered orally or via another appropriate route at a specified dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring pERK levels).[8]

Conclusion

This compound is a potent allosteric inhibitor of SHP2.[5] While direct, comprehensive comparative data against other novel inhibitors in a single study is not yet publicly available, the existing data for individual compounds suggest a competitive landscape of highly potent molecules. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to rigorously evaluate the performance of this compound and other emerging SHP2 inhibitors. As research in this area continues, head-to-head preclinical and clinical studies will be crucial in determining the therapeutic potential of these promising agents.

References

Safety Operating Guide

Personal protective equipment for handling Shp2-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the proper handling and disposal of the research chemical Shp2-IN-14. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent small molecule inhibitor intended for laboratory research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from similar compounds, such as SHP2-IN-9, indicate potential hazards.[1] Assume the compound is harmful if swallowed and toxic to aquatic life with long-lasting effects.[1] Therefore, a comprehensive approach to personal protection is mandatory.

Minimum PPE Requirements:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra barrier against potential contamination.[2]
Eye Protection ANSI Z87.1-rated safety glasses or goggles.Protects eyes from splashes or aerosolized particles.
Body Protection A disposable, fluid-resistant laboratory coat or gown.Prevents contamination of personal clothing. Gowns designed to resist permeability by hazardous drugs are recommended.[2][3]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation.[3]

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, minimizes the risk of exposure and contamination.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve Compound Retrieve Compound Prepare Workspace->Retrieve Compound Weighing Weighing Retrieve Compound->Weighing Solubilization Solubilization Weighing->Solubilization Cellular Assays Cellular Assays Solubilization->Cellular Assays Decontaminate Workspace Decontaminate Workspace Cellular Assays->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Figure 1. Procedural workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

    • Prepare Workspace: Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3] The work surface should be covered with absorbent, disposable bench paper.

    • Retrieve Compound: this compound powder should be stored at -20°C.[1] Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Handling:

    • Weighing: Carefully weigh the desired amount of the powdered compound in the fume hood. Use anti-static weighing paper or a dedicated spatula. Avoid creating dust.

    • Solubilization: Prepare stock solutions by dissolving the compound in an appropriate solvent (e.g., DMSO) within the fume hood. For storage of solutions, it is recommended to keep them at -80°C.[1]

    • Experimental Use: For cellular assays, add the solubilized inhibitor to cell cultures as per the experimental protocol.[4] Handle all treated cell cultures and media as potentially hazardous.

  • Post-Handling and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable disinfectant, such as 70% ethanol, followed by a detergent-based cleaner.

    • Waste Disposal:

      • Solid Waste: All contaminated solid waste, including gloves, bench paper, pipette tips, and empty vials, must be disposed of in a designated hazardous chemical waste container.

      • Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]

    • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Exposure Scenarios and First Aid:

Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills, use an appropriate chemical spill kit, wearing full PPE. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.